Product packaging for Mirabijalone D(Cat. No.:)

Mirabijalone D

Cat. No.: B130547
M. Wt: 342.3 g/mol
InChI Key: SUWMBRRWYKHHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mirabijalone D is a natural product found in Mirabilis jalapa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O7 B130547 Mirabijalone D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-7-10(23-2)6-12-14(15(7)20)16(21)13-9-4-3-8(19)5-11(9)25-18(22)17(13)24-12/h3-6,18-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWMBRRWYKHHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC(=C4)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Mirabijalone D: A Technical Guide to its Chemical Architecture

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Mirabijalone D, a naturally occurring rotenoid isolated from the roots of Mirabilis jalapa, presents a complex and intriguing chemical structure for researchers in drug discovery and natural product chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural elucidation, and known biological context, synthesized from key scientific literature.

Core Chemical Identity

This compound is classified as a rotenone, a class of isoflavonoids known for their diverse biological activities. Its fundamental chemical properties are summarized below, providing a clear reference for researchers.

PropertyValueCitation(s)
Molecular Formula C₁₈H₁₄O₇[1]
Molecular Weight 342.303 g/mol
CAS Number 485811-84-5
PubChem CID 11013288[1]
IUPAC Name (6aR,12aR)-2,3-dimethoxy-9-(prop-1-en-2-yl)-6a,12a-dihydro-6H-chromeno[3,4-b]chromene-11,12(5H)-dione
SMILES String COC1=C(OC)C=C2C(=C1)C(=O)C3=C(O[C@H]4COC(=C(C)C)C=C43)[C@H]2O
InChI Key InChI=1S/C18H14O7/c1-8(2)3-10-12(21-4)13-11(20)5-9(19)6-14(13)25-15(10)7-18(16(22)23-17(13)14)24-10/h3,5-6,15,18,20H,7H2,1-2,4H3/t15-,18+/m1/s1

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound was elucidated by Wang Yi-fen and colleagues in their 2002 publication in Helvetica Chimica Acta. The researchers employed a suite of spectroscopic techniques to unravel the molecule's intricate framework.

Experimental Protocols

Isolation and Purification: The dried roots of Mirabilis jalapa were powdered and extracted with 95% ethanol. The resulting extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol to yield purified this compound.

Structural Analysis: The structure of this compound was determined through a combination of the following spectroscopic methods:

  • High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS): To determine the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

  • Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (HMQC, HMBC, NOESY) experiments to establish the connectivity and stereochemistry of the atoms.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound as reported in the primary literature.

¹H NMR Spectroscopic Data (in CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-16.51s
H-46.45s
H-6α4.60dd12.0, 3.0
H-6β4.18dd12.0, 1.5
H-6a4.95d3.0
H-12a4.58d1.5
2-OMe3.85s
3-OMe3.88s
H-4'4.90br s
H-5'5.05br s
2'-Me1.75s

¹³C NMR Spectroscopic Data (in CDCl₃)

CarbonChemical Shift (δ) ppm
1101.5
1a157.8
2143.8
3149.8
4109.5
4a112.8
5a156.5
667.2
6a78.5
11a104.2
12188.0
12a72.8
2-OMe56.2
3-OMe56.4
1'114.5
2'142.0
3'22.5
4'112.0

Biological Activity and Therapeutic Potential

While extensive biological studies specifically on this compound are limited, the broader class of rotenoids from Mirabilis jalapa has demonstrated notable bioactivities. These findings suggest potential avenues for future investigation into the therapeutic applications of this compound.

Rotenoids isolated from Mirabilis jalapa have been reported to exhibit:

  • Anti-HIV Activity: Some rotenoids have shown inhibitory effects against HIV-1 reverse transcriptase.[2][3][4]

  • Antiproliferative and Cytotoxic Effects: Certain compounds from M. jalapa have displayed cytotoxic activity against various cancer cell lines.[5]

  • Antimicrobial and Antifungal Properties: Extracts of M. jalapa containing rotenoids have shown activity against a range of microbial pathogens.[2][3]

The specific contribution of this compound to these activities remains an area for further research.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of a novel natural product like this compound follows a logical and systematic workflow. This can be visualized as a series of interconnected steps, each providing a crucial piece of the structural puzzle.

G Workflow for this compound Structure Elucidation cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation A Plant Material (Mirabilis jalapa roots) B Extraction (95% Ethanol) A->B C Partitioning (EtOAc/H2O) B->C D Column Chromatography (Silica Gel) C->D E Pure this compound D->E F HR-EI-MS E->F G IR Spectroscopy E->G H UV Spectroscopy E->H I 1D NMR (1H, 13C) E->I J 2D NMR (HMQC, HMBC, NOESY) E->J K Molecular Formula Determination F->K L Functional Group Identification G->L H->L M Planar Structure Elucidation I->M J->M N Stereochemistry Assignment J->N O Final Structure of This compound K->O L->O M->O N->O

A flowchart illustrating the key stages in the isolation and structural elucidation of this compound.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the chemical and potential biological properties of this compound. Further investigation into its specific bioactivities and mechanisms of action is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Putative Biosynthesis of Mirabijalone D in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Mirabijalone D has not yet been fully elucidated in scientific literature. This guide presents a putative pathway constructed from the well-established isoflavonoid biosynthesis pathway and plausible subsequent enzymatic reactions leading to the formation of rotenoids. The later stages of this proposed pathway are hypothetical and await experimental verification.

Introduction to this compound

This compound is a rotenoid, a class of naturally occurring isoflavonoids, isolated from the roots of Mirabilis jalapa, commonly known as the four o'clock plant.[1] Rotenoids are characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus.[2] These compounds have garnered significant interest due to their diverse biological activities, including insecticidal and potential anticancer properties.[2][3] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which leads to the formation of flavonoids and isoflavonoids.

2.1. Phenylpropanoid and Isoflavonoid Pathway

The initial steps of the pathway are well-established in numerous plant species and involve the conversion of the amino acid L-phenylalanine to an isoflavone core.[4][5]

  • Step 1: Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Step 2: Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • Step 3: Activation of p-Coumaric Acid: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its thioester derivative, p-coumaroyl-CoA.

  • Step 4: Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone Synthase (CHS) to form naringenin chalcone.

  • Step 5: Isomerization to a Flavanone: Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.

  • Step 6: Formation of the Isoflavone Skeleton: This is a key branching point. Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of (2S)-naringenin to produce the isoflavone, genistein.[4]

2.2. Hypothetical Pathway to this compound

The subsequent steps from the isoflavone precursor to this compound are proposed based on the structure of this compound and known enzymatic reactions in plant secondary metabolism.

  • Step 7: Prenylation: An isoflavone precursor, likely a derivative of genistein, undergoes prenylation. A prenyltransferase would catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone skeleton. This is a common modification in the biosynthesis of complex isoflavonoids.[6]

  • Step 8: Oxidative Cyclization: The prenylated isoflavone is then proposed to undergo oxidative cyclization to form the characteristic five-ring rotenoid core. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) .[3][7]

  • Step 9 & 10: Hydroxylation and Methylation: The rotenoid core would then be subject to further modifications, including hydroxylation and methylation, by specific hydroxylases and O-methyltransferases (OMTs) to yield this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthesis cluster_established Established Isoflavonoid Pathway cluster_hypothetical Hypothetical Rotenoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Naringenin_Chalcone Naringenin Chalcone CouCoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS Prenyl_Gen Prenylated Genistein Genistein->Prenyl_Gen Prenyltransferase + DMAPP Rotenoid_Core Rotenoid Core Prenyl_Gen->Rotenoid_Core Oxidative Cyclization Mirabijalone_D This compound Rotenoid_Core->Mirabijalone_D Hydroxylation, Methylation

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no published quantitative data regarding the enzymatic kinetics, precursor concentrations, or product yields specifically for the biosynthesis of this compound. Research in this area is required to understand the efficiency and regulation of this pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for this compound in Mirabilis jalapa would require a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

4.1. Identification of Candidate Genes using Transcriptomics

  • Objective: To identify candidate genes encoding the enzymes in the this compound biosynthetic pathway.

  • Methodology:

    • Plant Material: Collect root tissues of Mirabilis jalapa, where this compound is known to accumulate, at different developmental stages or after elicitor treatment (e.g., with methyl jasmonate) to induce the expression of biosynthetic genes.

    • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.[8][9]

    • De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting unigenes by comparing their sequences against public databases (e.g., NCBI, UniProt) to identify genes with homology to known biosynthetic enzymes (e.g., prenyltransferases, cytochrome P450s, O-methyltransferases).

    • Co-expression Analysis: Analyze the gene expression patterns across different samples. Genes that are co-expressed with known isoflavonoid biosynthesis genes (e.g., PAL, CHS) are strong candidates for being involved in the downstream pathway.[10]

4.2. Functional Characterization of Candidate Enzymes

  • Objective: To confirm the enzymatic function of the candidate genes identified through transcriptomics.

  • Methodology:

    • Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes from Mirabilis jalapa cDNA and clone them into an appropriate expression vector. Express the recombinant proteins in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.[1][11][12]

    • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

    • In Vitro Enzyme Assays: Perform enzyme assays using the purified recombinant proteins and the proposed substrates. For example, to test a candidate prenyltransferase, incubate the enzyme with genistein and DMAPP.

    • Product Identification: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product.

4.3. In Vivo Pathway Validation

  • Objective: To validate the function of candidate genes within the plant.

  • Methodology:

    • Virus-Induced Gene Silencing (VIGS): Use VIGS to transiently silence the expression of candidate genes in Mirabilis jalapa. A reduction in the accumulation of this compound or its intermediates in the silenced plants would provide strong evidence for the gene's involvement in the pathway.

    • Metabolite Profiling: Analyze the metabolite profiles of the genetically modified plants using LC-MS to identify the accumulation of pathway intermediates or a decrease in the final product.

Below is a diagram illustrating a general workflow for the elucidation of the this compound biosynthetic pathway.

Experimental Workflow A Plant Material Collection (Mirabilis jalapa roots) B Transcriptome Sequencing (RNA-Seq) A->B C Candidate Gene Identification (Bioinformatics) B->C D Heterologous Expression (E. coli / Yeast) C->D G Virus-Induced Gene Silencing (VIGS) in M. jalapa C->G E In Vitro Enzyme Assays D->E F Functional Characterization E->F I Pathway Elucidation F->I H Metabolite Profiling (LC-MS) G->H H->I

Experimental workflow for pathway elucidation.

References

Cytotoxic Effects of Mirabilis jalapa Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic effects of various extracts derived from Mirabilis jalapa, the "four o'clock flower." This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this plant, particularly in the field of oncology. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms of action.

Mirabilis jalapa has a long history in traditional medicine for treating a range of ailments.[1] Modern scientific investigations have begun to validate some of these traditional uses, with a growing body of evidence pointing to the cytotoxic and potential anticancer properties of its extracts.[2] These extracts have been shown to induce cell death in various cancer cell lines, suggesting a promising avenue for the development of novel therapeutic agents.[2] The cytotoxic activity is often attributed to the presence of various bioactive compounds, including ribosome-inactivating proteins (RIPs), alkaloids, flavonoids, and phenolic compounds.[3][4]

Quantitative Data Summary

The cytotoxic efficacy of Mirabilis jalapa extracts has been quantified across numerous studies using different plant parts, extraction solvents, and cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values, providing a comparative look at the potency of these extracts.

Plant PartExtract TypeCell Line/ModelIC50/LC50 ValueReference
LeavesMethanolicBrine Shrimp (Artemia salina)LC50: 1.45 μg/mL (Butanol fraction)[5]
FlowersEthanolicHepG2 (Hepatocarcinoma)IC50: 187.79 ± 4.13 ppm[6]
FlowersAlkaloid FractionHepG2 (Hepatocarcinoma)IC50: 100.21 ± 5.67 ppm[6]
LeavesProtein FractionHeLa (Cervical Cancer)LC50: 0.65 mg/mL[2][7]
LeavesProtein FractionRaji (Burkitt's Lymphoma)LC50: 1.815 mg/mL[2][7]
LeavesProtein FractionT47D (Breast Cancer)LC50: 0.36 μg/mL[2]
LeavesProtein FractionSiHa (Cervical Cancer)LC50: 5.6 μg/mL[2]
BarkPetroleum EtherBrine Shrimp (Artemia salina)LC50: 8.12 μg/mL[2]
SeedsProtein FractionsVero (Normal Kidney Cells)IC50: 50.12 μg/mL (60-90% ammonium sulfate fraction)[8]

Experimental Protocols

The following are detailed methodologies for commonly employed assays to evaluate the cytotoxic effects of Mirabilis jalapa extracts.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in a final volume of 100 µL of culture medium per well. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with Extract: Prepare serial dilutions of the Mirabilis jalapa extract in culture medium. Remove the old medium from the wells and add 100 µL of the various extract concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2. The incubation time will depend on the cell line and the specific research question.

  • Addition of MTT Reagent: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value, the concentration of the extract that causes a 50% reduction in cell viability, can then be determined by plotting the percentage of cell viability against the extract concentration.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Add Mirabilis jalapa Extracts (Various Concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability and IC50 read->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
Brine Shrimp Lethality Assay (BSLA)

This is a simple, rapid, and cost-effective bioassay for screening the cytotoxic properties of plant extracts.

Principle: The assay is based on the ability of a toxic substance to kill the nauplii (larvae) of the brine shrimp, Artemia salina. The number of dead nauplii is proportional to the toxicity of the extract.

Protocol:

  • Hatching of Brine Shrimp Eggs: Add brine shrimp eggs to a container with artificial seawater (typically 38 g of sea salt per liter of distilled water). Provide aeration and a light source. The nauplii will hatch within 24-48 hours.

  • Preparation of Test Solutions: Dissolve the Mirabilis jalapa extract in a small amount of a suitable solvent (e.g., DMSO) and then dilute with artificial seawater to prepare a stock solution. From this stock, create a series of dilutions to achieve the desired test concentrations (e.g., 10, 100, 1000 µg/mL).

  • Exposure of Nauplii: Transfer a specific number of nauplii (usually 10-15) into each well of a 24-well plate or small vials containing the different concentrations of the extract solution. Include a negative control (seawater with the solvent) and a positive control (a known toxin like potassium dichromate).

  • Incubation: Incubate the plates for 24 hours under a light source.

  • Counting of Survivors: After 24 hours, count the number of surviving (motile) nauplii in each well.

  • Data Analysis: Calculate the percentage of mortality for each concentration using the following formula:

    • % Mortality = (Number of Dead Nauplii / Total Number of Nauplii) x 100

    • The LC50 value, the concentration of the extract that causes 50% mortality of the nauplii, is then determined using probit analysis or by plotting the percentage of mortality against the logarithm of the extract concentration.

BSLA_Workflow start Start: Hatch Brine Shrimp Eggs prepare_extracts Prepare Extract Dilutions start->prepare_extracts expose_nauplii Expose Nauplii to Extracts prepare_extracts->expose_nauplii incubate Incubate for 24 hours expose_nauplii->incubate count_survivors Count Surviving Nauplii incubate->count_survivors analyze Calculate % Mortality and LC50 count_survivors->analyze end End analyze->end

Workflow for the Brine Shrimp Lethality Assay.

Signaling Pathways of Cytotoxicity

The cytotoxic effects of Mirabilis jalapa extracts, particularly those containing ribosome-inactivating proteins, are primarily mediated through the induction of apoptosis, or programmed cell death.[7][8] Evidence for apoptosis includes observed morphological changes in cells, such as chromatin condensation and DNA fragmentation.[8] The underlying molecular mechanism involves the activation of a cascade of enzymes called caspases.

One study has shown that mirabijalone, a compound from Mirabilis jalapa, induces the caspase-3 pathway, leading to increased apoptotic activity. Furthermore, protein fractions from M. jalapa have been observed to decrease the expression of the anti-apoptotic protein Bcl-2.[7] This suggests that the extracts may modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, ultimately favoring cell death.

While the precise signaling cascade is still under investigation, the available evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is typically initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the key executioner caspase, caspase-3.

Apoptosis_Pathway mj_extract Mirabilis jalapa Extract (e.g., RIPs, Mirabijalone) bcl2 Bcl-2 (Anti-apoptotic) mj_extract->bcl2 Inhibition bax Bax (Pro-apoptotic) mj_extract->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis

Proposed Apoptotic Signaling Pathway Induced by Mirabilis jalapa Extracts.

Conclusion

The extracts of Mirabilis jalapa demonstrate significant cytotoxic effects against a variety of cancer cell lines and in model organisms. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, likely through the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade. The data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of Mirabilis jalapa. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways involved, which could pave the way for the development of novel and effective anticancer therapies derived from this remarkable plant.

References

Mirabijalone D: An Uncharted Territory in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation of scientific literature, there is currently no available data on the antifungal properties of Mirabijalone D. This comprehensive review sought to collate and present an in-depth technical guide on its antifungal activities, including quantitative data, experimental protocols, and effects on fungal signaling pathways. However, a thorough search of available scientific databases and publications has revealed a significant gap in the research landscape concerning the specific antifungal effects of this compound.

This compound is a known rotenoid, a class of heterocyclic organic compounds, which has been isolated from the plant Boerhavia diffusa. While this plant and its extracts have been the subject of various pharmacological studies, and some related rotenoids known as boeravinones have shown preliminary evidence of antifungal activity against certain dermatophytes, this compound itself remains uninvestigated in this regard.

This report must therefore conclude that the core requirements for a technical guide—quantitative data on antifungal efficacy, detailed experimental methodologies for its assessment, and elucidated signaling pathways of its mechanism of action—cannot be fulfilled at this time due to the absence of primary research on the topic.

Future Directions

The lack of information on the antifungal properties of this compound presents a clear opportunity for future research. Given that related compounds from Boerhavia diffusa have demonstrated antifungal potential, it is plausible that this compound may also possess such activities.

A foundational study to address this knowledge gap would involve the following workflow:

G cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Mechanism of Action Studies Isolation and Purification Isolation and Purification of this compound Preliminary Antifungal Assay Preliminary Antifungal Assay (e.g., Disk Diffusion) Isolation and Purification->Preliminary Antifungal Assay MIC Determination Minimum Inhibitory Concentration (MIC) Assay Preliminary Antifungal Assay->MIC Determination MFC Determination Minimum Fungicidal Concentration (MFC) Assay MIC Determination->MFC Determination Cell Viability Assays Cell Viability and Cytotoxicity Assays MFC Determination->Cell Viability Assays Target Identification Identification of Molecular Target(s) Cell Viability Assays->Target Identification Signaling Pathway Analysis Analysis of Affected Signaling Pathways Target Identification->Signaling Pathway Analysis

Anti-HIV Activity of Rotenoids from Mirabilis jalapa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabilis jalapa, commonly known as the four o'clock flower, has been a subject of interest in traditional medicine for its various therapeutic properties. Phytochemical investigations of this plant have revealed the presence of a diverse range of secondary metabolites, including a class of compounds known as rotenoids. Several studies have suggested that rotenoids isolated from the roots of Mirabilis jalapa possess potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1), primarily by targeting the viral enzyme reverse transcriptase. This technical guide provides a comprehensive overview of the anti-HIV activity of these rotenoids, summarizing the available data, detailing relevant experimental protocols, and visualizing key processes.

Data Presentation

CompoundSourceTargetActivity
1,2,3,4-tetrahydro-1-methylisoquinoline-7,8-diolRoots of M. jalapaHIV-1 Reverse Transcriptase48% inhibition at 210 µg/ml[1][2]
Mirabijalone ARoots of M. jalapaHIV-1 Reverse TranscriptasePotent inhibitor (quantitative data not available)
Mirabijalone BRoots of M. jalapaHIV-1 Reverse TranscriptasePotent inhibitor (quantitative data not available)
Mirabijalone CRoots of M. jalapaHIV-1 Reverse TranscriptasePotent inhibitor (quantitative data not available)
Mirabijalone DRoots of M. jalapaHIV-1 Reverse TranscriptasePotent inhibitor (quantitative data not available)
Boeravinone CRoots of M. jalapaHIV-1 Reverse TranscriptasePotent inhibitor (quantitative data not available)
Boeravinone FRoots of M. jalapaHIV-1 Reverse TranscriptasePotent inhibitor (quantitative data not available)
9-O-methyl-4-hydroxyboeravinone BRoots of M. jalapaHIV-1 Reverse TranscriptasePotent inhibitor (quantitative data not available)

Experimental Protocols

Isolation of Rotenoids from Mirabilis jalapa

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.

a. Plant Material and Extraction:

  • Air-dried and powdered roots of Mirabilis jalapa are subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period.

  • The solvent is then evaporated under reduced pressure to obtain a crude extract.

b. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are typically rich in rotenoids, are selected for further purification.

c. Chromatographic Separation:

  • The selected fractions are subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions with similar TLC profiles are pooled together.

d. Purification:

  • The pooled fractions are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure rotenoids (Mirabijalones A-D, Boeravinone C, Boeravinone F, etc.).

  • The structures of the isolated compounds are then elucidated using spectroscopic methods like NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a representative protocol for a non-radioactive HIV-1 RT inhibition assay.

a. Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase. The enzyme synthesizes a DNA strand using a poly(A) template and an oligo(dT) primer, and the newly synthesized DNA is quantified.

b. Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2)

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and dNTP mix

  • Streptavidin-coated microplates

  • Peroxidase-labeled anti-digoxigenin antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Test compounds (rotenoids) and control inhibitors (e.g., Nevirapine)

c. Procedure:

  • Prepare serial dilutions of the test compounds and controls.

  • In a microplate, add the reaction buffer, template/primer, dNTP mix, and biotin-dUTP.

  • Add the test compounds or controls to the respective wells.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and transfer the contents to a streptavidin-coated microplate.

  • Incubate to allow the biotinylated DNA to bind to the streptavidin.

  • Wash the plate to remove unbound components.

  • Add the peroxidase-labeled anti-digoxigenin antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Calculate the percentage of inhibition and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the toxicity of the compounds on host cells.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

b. Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (rotenoids)

c. Procedure:

  • Seed the cells in a 96-well plate at a specific density and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells and incubate for a period that mimics the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_testing Biological Evaluation plant_material Mirabilis jalapa Roots extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, Butanol) crude_extract->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography hplc HPLC / Prep-TLC column_chromatography->hplc pure_rotenoids Pure Rotenoids (Mirabijalones, Boeravinones) hplc->pure_rotenoids rt_assay HIV-1 RT Inhibition Assay pure_rotenoids->rt_assay cytotoxicity_assay Cytotoxicity Assay (MTT) pure_rotenoids->cytotoxicity_assay data_analysis Data Analysis (IC50, CC50) rt_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Workflow for the isolation and anti-HIV evaluation of rotenoids from Mirabilis jalapa.

hiv_replication_cycle cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fusion 2. Fusion & Entry uncoating 3. Uncoating fusion->uncoating reverse_transcription 4. Reverse Transcription uncoating->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration 5. Integration viral_dna->integration transcription 6. Transcription integration->transcription viral_rna Viral RNA transcription->viral_rna 7. Translation 7. Translation viral_rna->7. Translation assembly 8. Assembly 7. Translation->assembly hiv_virion 1. HIV Virion Binding hiv_virion->fusion budding 9. Budding & Maturation assembly->budding inhibitor Rotenoids from Mirabilis jalapa inhibitor->reverse_transcription

Caption: The HIV-1 replication cycle and the target of rotenoids from Mirabilis jalapa.

Conclusion

The rotenoids isolated from Mirabilis jalapa represent a promising class of natural compounds with potential anti-HIV activity. The primary mechanism of action appears to be the inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. While qualitative reports suggest potent activity, a notable gap exists in the literature regarding specific quantitative data (IC50 and EC50 values) for these compounds. Further research is warranted to quantify the anti-HIV efficacy and cytotoxicity of mirabijalones and boeravinones to fully assess their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such investigations and contribute to the development of novel antiretroviral agents from natural sources.

References

Methodological & Application

Application Notes and Protocols: Extraction of Mirabijalone D from Mirabilis jalapa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabijalone D is a rotenoid isolated from the roots of Mirabilis jalapa, a plant commonly known as the four-o'clock flower. Rotenoids are a class of naturally occurring compounds known for their insecticidal and piscicidal properties, and more recently, they have garnered interest for their potential pharmacological activities, including anticancer effects. This compound, along with its analogs (mirabijalone A-C), was first identified in 2002. These compounds are of significant interest to researchers in natural product chemistry and drug discovery for their unique structures and potential therapeutic applications.

This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the roots of Mirabilis jalapa, based on the original isolation studies and general phytochemical practices.

Data Presentation

Currently, specific quantitative yield data for the extraction of this compound from Mirabilis jalapa roots is not extensively reported in publicly available literature. The initial isolation was focused on structure elucidation. However, typical yields for rotenoids from plant materials can vary widely depending on the plant's geographical origin, age, and the extraction method employed. For context, general methanolic extraction of Mirabilis jalapa roots has been reported to yield around 15-16% of crude extract. The subsequent purification steps will significantly reduce the final yield of the pure compound.

ParameterValueReference
Plant MaterialDried, powdered roots of Mirabilis jalapa[1][2]
Initial Extraction Solvent95% Ethanol[2]
Crude Methanolic Extract Yield~15.23% w/w[3]
Purified this compound YieldData not available
Key Analytical TechniquesColumn Chromatography, TLC, HPLC, NMR, MS[1][2]

Experimental Protocols

The following protocols are based on the established methods for isolating rotenoids from Mirabilis jalapa roots.

Plant Material Preparation
  • Collection and Identification: Collect fresh roots of Mirabilis jalapa. Ensure proper botanical identification.

  • Cleaning and Drying: Thoroughly wash the roots with water to remove soil and debris. Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle.

  • Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction of Crude Rotenoid Mixture

This protocol utilizes a sequential extraction with solvents of increasing polarity to remove fats and pigments before extracting the desired rotenoids.

  • Defatting:

    • Macerate the powdered root material (e.g., 1 kg) in petroleum ether (3 x 3 L) for 24 hours each time at room temperature. This step removes nonpolar compounds like fats and waxes.

    • Discard the petroleum ether extracts.

    • Air-dry the defatted plant material.

  • Ethanolic Extraction:

    • Extract the air-dried, defatted root powder with 95% ethanol (3 x 5 L) at room temperature for 48 hours for each extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude ethanolic extract is partitioned to separate compounds based on their polarity.

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • The rotenoids, including this compound, are expected to be concentrated in the chloroform and ethyl acetate fractions.

    • Concentrate each fraction using a rotary evaporator.

Isolation and Purification of this compound

Column chromatography is the primary method for isolating individual compounds from the enriched fractions.

  • Silica Gel Column Chromatography of the Chloroform Fraction:

    • Prepare a silica gel (60-120 mesh) column packed in n-hexane.

    • Adsorb the dried chloroform fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

    • Collect fractions of 20-25 mL and monitor the separation by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Use pre-coated silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions containing compounds with similar Rf values to mirabijalones.

  • Further Purification by Column Chromatography and/or Preparative HPLC:

    • Subject the pooled fractions containing the compound of interest to further column chromatography using a finer grade of silica gel (230-400 mesh) and a more refined gradient of solvents.

    • For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase is recommended.

Structure Elucidation

The structure of the isolated pure compound should be confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-MS).

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations

Experimental Workflow

Extraction_Workflow A Dried, Powdered Roots of Mirabilis jalapa B Defatting with Petroleum Ether A->B Maceration C Ethanolic Extraction (95% EtOH) B->C Air-dry D Crude Ethanolic Extract C->D Concentration E Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) D->E F Chloroform & Ethyl Acetate Fractions (Enriched with Rotenoids) E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Monitoring G->H I Pooling of Fractions Containing this compound H->I J Further Purification (Column Chromatography / Prep-HPLC) I->J K Pure this compound J->K L Structure Elucidation (NMR, MS, IR, UV) K->L

Caption: Workflow for the extraction and isolation of this compound.

Logical Relationship of Purification Steps

Purification_Steps Start Crude Extract Partitioning Solvent Partitioning Start->Partitioning Fractions Enriched Fractions Partitioning->Fractions ColumnChromatography1 Initial Column Chromatography TLC TLC Analysis ColumnChromatography1->TLC PooledFractions Pooled Fractions TLC->PooledFractions ColumnChromatography2 Secondary Column Chromatography SemiPure Semi-Pure Compound ColumnChromatography2->SemiPure Prep_HPLC Preparative HPLC End Pure this compound Prep_HPLC->End Fractions->ColumnChromatography1 PooledFractions->ColumnChromatography2 SemiPure->Prep_HPLC

Caption: Logical flow of the purification process for this compound.

References

Application Note: Quantification of Mirabijalone D using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mirabijalone D, a rotenoid isolated from Mirabilis jalapa. As a specific validated method for this compound is not widely available, this protocol has been developed based on established methods for the analysis of structurally similar rotenoids, such as rotenone and deguelin. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a member of the rotenoid family of compounds, which are known for their insecticidal and potential pharmacological properties. These compounds have been isolated from the roots of Mirabilis jalapa. Accurate quantification of this compound is essential for quality control of herbal preparations, pharmacokinetic studies, and for exploring its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of such compounds in complex matrices. This application note presents a robust starting point for the development and validation of an HPLC method for this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (optional, for pH adjustment of the mobile phase).

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Standard: Purified this compound (as a reference standard).

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

For the analysis of this compound in plant material (e.g., roots of Mirabilis jalapa):

  • Drying and Grinding: The plant material is dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

  • Extraction: A known amount of the powdered plant material (e.g., 1 g) is extracted with a suitable solvent such as methanol or a mixture of chloroform and methanol. Sonication or maceration can be employed to enhance extraction efficiency.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to remove particulate matter.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and can be optimized as needed:

ParameterRecommended Condition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water (optionally with 0.1% formic acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25-30 min: 80-50% B (return to initial conditions)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 294 nm (based on the UV absorbance of rotenoids)

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table. An example is provided below:

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.2150,00010.0
Standard 215.2310,00020.0
Sample 115.3225,00015.0
Sample 215.2180,00012.0

Experimental Workflow Diagram

HPLC_Workflow Start Start SamplePrep Sample Preparation (Extraction & Filtration) Start->SamplePrep StandardPrep Standard Preparation (Calibration Curve) Start->StandardPrep HPLC_System HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC_System StandardPrep->HPLC_System DataAcquisition Data Acquisition (UV Detection at 294 nm) HPLC_System->DataAcquisition DataAnalysis Data Analysis (Peak Integration & Quantification) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathway of this compound is not detailed in the provided context, a hypothetical pathway for a natural product with therapeutic potential can be illustrated as follows:

Signaling_Pathway MirabijaloneD This compound Receptor Cell Surface Receptor MirabijaloneD->Receptor Binds to KinaseCascade Kinase Cascade (e.g., MAPK Pathway) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression (e.g., Apoptosis-related genes) TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse Leads to

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The proposed HPLC method provides a solid foundation for the quantification of this compound. It is recommended that the method be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended application. This includes determining the limit of detection (LOD) and limit of quantification (LOQ). The provided protocol and diagrams serve as a valuable resource for researchers and scientists working with this compound and other related rotenoids.

Application Note: In Vitro Cytotoxicity Assessment of Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabijalone D is a naturally occurring rotenone isoflavonoid isolated from the root of Mirabilis jalapa. Rotenoids, including the well-studied compound rotenone, are known to exhibit cytotoxic properties primarily through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This disruption of cellular respiration leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death. Given this mechanism, this compound is a compound of interest for its potential as a cytotoxic agent, particularly in the context of anticancer drug discovery.

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Mechanism of Action: Proposed Signaling Pathway

The cytotoxic activity of rotenoids like this compound is primarily initiated by the inhibition of Complex I in the mitochondrial electron transport chain. This leads to a cascade of downstream events culminating in apoptosis.

Rotenoid_Signaling_Pathway Mirabijalone_D This compound Complex_I Mitochondrial Complex I Mirabijalone_D->Complex_I Inhibition ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increased Production ATP ATP Production ETC->ATP Leads to Apoptosis Apoptosis ATP->Apoptosis Decreased levels contribute to Caspase Caspase Activation ROS->Caspase Induces Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Data Presentation

The following tables summarize hypothetical cytotoxicity data for this compound, using the known activity of the related compound, rotenone, as a reference. This data is for illustrative purposes to guide expected outcomes. IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell viability by 50%.

Table 1: IC50 Values of this compound in Various Cell Lines (MTT Assay)

Cell LineTypeThis compound IC50 (µM) [Hypothetical]Reference Compound (Rotenone) IC50 (µM)
MCF-7Human Breast Adenocarcinoma0.5 - 5.0~1.0 - 10.0
A549Human Lung Carcinoma1.0 - 10.0~5.0 - 15.0
HCT116Human Colon Carcinoma0.1 - 2.0~0.5 - 5.0
LoVoHuman Colon Adenocarcinoma5.0 - 20.0~10.0 - 50.0[1]
FHCNormal Human Colon Epithelial> 50> 100[1]
CRL-1790Normal Human Colon> 50No significant effect at 10 µM[2][3]

Table 2: Lactate Dehydrogenase (LDH) Release Data

Concentration of this compound (µM)% Cytotoxicity (Relative to Max Lysis)
0 (Vehicle Control)< 5%
0.18%
1.025%
10.060%
100.095%
Triton X-100 (Positive Control)100%

Experimental Protocols

General Preparation of this compound Stock Solution

Due to the hydrophobic nature of many natural products, proper solubilization is critical.

  • Solvent Selection : Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Stock Concentration : Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.

  • Working Solutions : Prepare fresh serial dilutions of the stock solution in complete cell culture medium immediately before each experiment. Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below.

Cytotoxicity_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of this compound. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Assay Procedure Perform either MTT or LDH assay. C->D E 5. Data Acquisition Measure absorbance using a microplate reader. D->E F 6. Data Analysis Calculate % Viability / % Cytotoxicity and determine IC50 value. E->F

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., FHC).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in sterile PBS, filtered).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (capable of measuring absorbance at ~570 nm).

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in complete medium. A suggested concentration range, based on rotenone data, is 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "medium only" blank control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization : Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of this compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.

Materials:

  • Selected cell lines and culture medium.

  • This compound stock solution (in DMSO).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (capable of measuring absorbance at ~490 nm and a reference wavelength of ~680 nm).

Procedure:

  • Cell Seeding and Treatment : Follow steps 1-4 of the MTT assay protocol.

  • Prepare Controls : In addition to the vehicle control, prepare the following controls on the same plate:

    • Spontaneous LDH Release : Cells treated with vehicle only.

    • Maximum LDH Release : Cells treated with the lysis buffer provided in the kit (typically 45-60 minutes before the end of the incubation period). This serves as the 100% cytotoxicity control.

    • Medium Background : Medium only, no cells.

  • Sample Collection : At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction : Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatants.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction : Add 50 µL of Stop Solution to each well.

  • Absorbance Reading : Measure the absorbance at 490 nm and 680 nm (background).

Data Analysis:

  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Subtract the average absorbance of the "medium background" control from all other readings.

  • Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Plot % Cytotoxicity against the log of this compound concentration to determine the IC50 value.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to characterize the potential anti-inflammatory and anticancer activities of Mirabijalone D, a rotenoid compound. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of key pathways and workflows.

Anti-inflammatory Activity of this compound

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery. Additionally, the production of inflammatory mediators like nitric oxide (NO) by macrophages is a hallmark of the inflammatory response.

Inhibition of NF-κB Activation

This assay evaluates the ability of this compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus. A common method is to use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[1]

Signaling Pathway: NF-κB Activation

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates Mirabijalone_D_Cytoplasm This compound Mirabijalone_D_Cytoplasm->IKK Potential Inhibition DNA DNA (NF-κB Response Element) NFkB_n->DNA Binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription Initiates NO_Production_Workflow Start Start Seed_Cells Seed RAW 264.7 Macrophages in 96-well plate Start->Seed_Cells Pretreat Pre-treat with this compound (various concentrations) Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Cell Culture Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay: 1. Add Sulfanilamide 2. Add NED Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate Calculate Nitrite Concentration and % Inhibition Measure_Absorbance->Calculate End End Calculate->End

References

Application Note & Protocol: Development of an Antiproliferative Assay for Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel antiproliferative agents are cornerstones of cancer research and drug development. Antiproliferative assays are essential in vitro tools used to evaluate the ability of a compound to inhibit cell growth. This document provides a detailed protocol for establishing a robust and reliable antiproliferative assay for a novel compound, Mirabijalone D. The Sulforhodamine B (SRB) assay is presented here as the primary method due to its sensitivity, reproducibility, and broad applicability. This protocol outlines the necessary steps from cell line selection and maintenance to data analysis and interpretation, enabling the characterization of the cytotoxic and cytostatic effects of this compound.

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[1] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[1] The amount of bound dye is directly proportional to the total protein mass, which is, in turn, proportional to the number of viable cells. This assay is independent of cellular metabolic activity and therefore less prone to interference from compounds that may alter metabolic pathways. The protocol involves fixing the cells with trichloroacetic acid (TCA), staining with SRB, washing away unbound dye, and then solubilizing the bound dye for measurement of optical density.[2]

Materials and Reagents

Equipment:

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

  • Microplate reader (540 nm absorbance)

  • Multichannel pipette

  • Serological pipettes

  • Sterile pipette tips

  • 96-well flat-bottom cell culture plates

  • Sterile tubes (5 mL, 15 mL, 50 mL)

  • Reservoirs

Reagents:

  • Selected cancer cell line(s) (e.g., MCF-7, A549, PC-3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% (v/v) Acetic acid in water

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line Culture: Culture chosen cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculturing: Passage the cells regularly to maintain them in the logarithmic growth phase.[4] This is typically done when cells reach 80-90% confluency.

  • Cell Seeding:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours to allow for cell attachment.

Treatment with this compound
  • Compound Preparation: Prepare a series of dilutions of this compound from the stock solution using serum-free medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment:

    • After the 24-hour incubation period, remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the solvent at the same concentration used for the drug dilutions.

      • Untreated Control: Cells in complete medium only.

      • Blank: Wells containing medium but no cells, to be used for background subtraction.

    • Incubate the treated plates for the desired exposure time (e.g., 48 or 72 hours).

SRB Assay Protocol
  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.[1]

    • Incubate the plates at 4°C for 1 hour.[2]

  • Washing:

    • Carefully remove the TCA solution.

    • Wash the plates four to five times with 1% acetic acid to remove unbound dye.[1][5] Tap the plates on absorbent paper to remove excess liquid after the final wash.

    • Allow the plates to air-dry completely at room temperature.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[1]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[2]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Place the plates on a shaker for 10-15 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.

Data Presentation and Analysis

Calculation of Growth Inhibition

The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = [ 1 - ( (OD_treated - OD_blank) / (OD_vehicle - OD_blank) ) ] * 100

Where:

  • OD_treated: Absorbance of the well with cells treated with this compound.

  • OD_vehicle: Absorbance of the well with cells treated with the vehicle control.

  • OD_blank: Absorbance of the well with medium only.

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% inhibition of cell growth. This value is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Summary Table

Summarize the antiproliferative activity of this compound across different cell lines in a clear, tabular format.

Cell LineThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
MCF-7 (Breast Cancer)Insert ValueInsert Value
A549 (Lung Cancer)Insert ValueInsert Value
PC-3 (Prostate Cancer)Insert ValueInsert Value
HCT116 (Colon Cancer)Insert ValueInsert Value

Visualizations

Experimental Workflow

SRB_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: SRB Staining cluster_analysis Phase 4: Data Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B D Treat cells with compound B->D C Prepare this compound serial dilutions C->D E Incubate for 48-72h D->E F Fix cells with cold 10% TCA E->F G Wash & Dry F->G H Stain with 0.4% SRB G->H I Wash & Dry H->I J Solubilize dye with 10mM Tris I->J K Read Absorbance at 540nm J->K L Calculate % Inhibition & IC50 Value K->L

Caption: Workflow diagram of the Sulforhodamine B (SRB) antiproliferative assay.

Hypothetical Signaling Pathway for Proliferation

The following diagram illustrates a hypothetical signaling pathway that is often implicated in cell proliferation. Further studies would be required to determine if this compound interacts with any of these components.

Proliferation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Translocates & Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes MirabijaloneD This compound (Hypothetical Target) MirabijaloneD->MEK MirabijaloneD->ERK

Caption: Hypothetical MAPK/ERK signaling pathway involved in cell proliferation.

Troubleshooting

ProblemPossible CauseSolution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents and maintain aseptic technique.
Low absorbance readings Low cell seeding density; insufficient incubation time.Optimize cell number per well; increase incubation time with the compound.
Inconsistent results between wells Uneven cell seeding; cell detachment during washing.Ensure a single-cell suspension before seeding; perform washing steps gently.
Compound precipitation in medium Poor solubility of this compound.Test different solvents; sonicate the stock solution; use serum-free medium for dilutions.

Conclusion

This application note provides a comprehensive protocol for the development and execution of an SRB-based antiproliferative assay to characterize this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the dose-dependent inhibitory effects of this novel compound on various cancer cell lines. The resulting IC50 values will be crucial for the preliminary assessment of this compound's potential as an anticancer agent and for guiding future mechanism-of-action studies.

References

Application Notes and Protocols for Testing the Antifungal Activity of Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Mirabijalone D, a putative novel chemical entity, presents a potential candidate for antifungal therapy. This document provides a comprehensive set of protocols to systematically evaluate the antifungal activity of this compound, determine its potency, and elucidate its potential mechanism of action. The following protocols are based on established methodologies for antifungal susceptibility testing and are intended to guide researchers in the preliminary in vitro assessment of this compound.

I. Determination of Antifungal Potency

The initial assessment of an antifungal candidate involves determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] A widely used method for determining the MIC of antifungal agents is the broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5][6][7]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[8]

    • Prepare a suspension of fungal cells or conidia in sterile saline or RPMI 1640 medium.

    • Adjust the inoculum concentration to approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[9]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve a range of desired concentrations.[4]

    • Include a positive control (a known antifungal drug, e.g., fluconazole, amphotericin B) and a negative control (medium with the solvent used for this compound).[10]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.[7]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control.[2][4] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[4]

B. Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.[9]

Experimental Protocol: MFC Assay

  • Following MIC Determination:

    • After determining the MIC, take an aliquot (e.g., 10-20 µL) from each well of the MIC plate that shows no visible growth.[11][12]

  • Plating and Incubation:

    • Spread the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control subcultures.[8][11]

  • Determination of MFC:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[8][9]

Data Presentation: MIC and MFC
Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans
Aspergillus fumigatus
Cryptococcus neoformans

II. Elucidation of Mechanism of Action

To understand how this compound exerts its antifungal effect, a series of assays targeting key fungal cellular structures and pathways can be performed.

A. Cell Membrane Integrity Assay

This assay determines if this compound disrupts the fungal cell membrane. Propidium iodide (PI) and SYTOX Green are fluorescent dyes that can only enter cells with compromised membranes.[13][14][15]

Experimental Protocol: Propidium Iodide (PI) Staining Assay

  • Fungal Cell Preparation:

    • Grow the fungal cells to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a defined concentration (e.g., 1 x 10⁶ CFU/mL).[14]

  • Treatment with this compound:

    • Incubate the fungal cell suspension with various concentrations of this compound (e.g., 1x, 2x, and 4x MIC) for a defined period (e.g., 2-6 hours).[16][17] Include a no-drug control.

  • Staining and Analysis:

    • Add PI to the cell suspensions to a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 15-30 minutes.

    • Analyze the cells using fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates membrane damage.[14][16]

Data Presentation: Cell Membrane Permeability
TreatmentConcentrationPercentage of PI-Positive Cells
Control-
This compound1x MIC
This compound2x MIC
This compound4x MIC
Positive Control (e.g., Amphotericin B)1x MIC
B. Ergosterol Biosynthesis Inhibition Assay

Ergosterol is a vital component of the fungal cell membrane and a common target for antifungal drugs. This assay quantifies the ergosterol content in fungal cells after treatment with this compound.[18][19][20]

Experimental Protocol: Ergosterol Quantitation

  • Fungal Culture and Treatment:

    • Inoculate a suitable broth medium with the fungal strain and incubate until the mid-logarithmic phase.

    • Add various concentrations of this compound and continue incubation for several hours.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation and wash them.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Quantification:

    • Analyze the extracted sterols by spectrophotometry (scanning between 230 and 300 nm) or by High-Performance Liquid Chromatography (HPLC).

    • The amount of ergosterol is calculated based on the absorbance at specific wavelengths and is typically expressed as a percentage of the wet weight of the cells.[18]

Data Presentation: Ergosterol Content
TreatmentConcentrationErgosterol Content (% of control)
Control-100
This compound0.5x MIC
This compound1x MIC
This compound2x MIC
Positive Control (e.g., Fluconazole)1x MIC
C. Reactive Oxygen Species (ROS) Production Assay

Some antifungal agents induce the production of harmful reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cell death.[21][22] The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is commonly used to detect intracellular ROS.[23][24][25]

Experimental Protocol: Intracellular ROS Detection

  • Fungal Cell Preparation:

    • Prepare a fungal cell suspension as described for the cell membrane integrity assay.

  • Loading with DCFH-DA:

    • Incubate the fungal cells with DCFH-DA in the dark for 30-60 minutes. This allows the non-fluorescent DCFH-DA to diffuse into the cells, where it is deacetylated to DCFH.

  • Treatment and Measurement:

    • Wash the cells to remove excess probe and resuspend them in fresh medium.

    • Treat the cells with various concentrations of this compound.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to the oxidation of DCFH to the highly fluorescent DCF by ROS.[23]

Data Presentation: ROS Production
TreatmentConcentrationFold Increase in Fluorescence (vs. Control)
Control-1.0
This compound0.5x MIC
This compound1x MIC
This compound2x MIC
Positive Control (e.g., H₂O₂)-

III. Visualizing Experimental Processes and Pathways

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action Studies MIC MIC Assay MFC MFC Assay MIC->MFC Membrane Cell Membrane Integrity Assay MFC->Membrane Ergosterol Ergosterol Biosynthesis Assay MFC->Ergosterol ROS ROS Production Assay MFC->ROS Data Data Analysis & Interpretation Membrane->Data Ergosterol->Data ROS->Data Start Start: this compound Start->MIC End Conclusion on Antifungal Profile Data->End

Caption: Workflow for antifungal testing of this compound.

Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Disruption Cell Membrane Disruption Ergosterol->Disruption Mirabijalone_D This compound Inhibition Inhibition Mirabijalone_D->Inhibition Inhibition->Disruption Leads to 14-alpha-demethylase 14-alpha-demethylase Inhibition->14-alpha-demethylase

Caption: Potential inhibition of the ergosterol pathway.

References

Animal Models for Studying the Effects of Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction:

Mirabijalone D is a rotenoid compound isolated from the plant Mirabilis jalapa.[1][2] Rotenoids, a class of naturally occurring heterocyclic compounds, have garnered significant interest for their diverse biological activities. Preliminary evidence suggests that compounds structurally related to this compound, such as rotenone, possess potent anti-inflammatory and bone-protective properties. These effects are mediated, at least in part, through the modulation of key inflammatory and bone resorption signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) pathways.

These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound using established preclinical animal models. The protocols detailed below are designed to assess the anti-inflammatory and anti-osteoporotic efficacy of this compound, providing a framework for preclinical drug development.

I. Proposed Mechanisms of Action of this compound

Based on the known activities of structurally similar rotenoids, this compound is hypothesized to exert its therapeutic effects through the following mechanisms:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory signaling pathways, primarily the NF-κB pathway. This leads to a downstream reduction in the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2).

  • Anti-osteoporotic Activity: Interference with the RANKL signaling cascade in osteoclast precursors. By inhibiting RANKL-induced activation of NF-κB and other downstream effectors like c-Fos and NFATc1, this compound is expected to suppress osteoclast differentiation and bone resorption.

The following diagram illustrates the proposed signaling pathways targeted by this compound.

This compound Signaling Pathways cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Osteoclast Precursor cluster_5 Cell Membrane cluster_6 Cytoplasm cluster_7 Nucleus Inflammatory_Stimuli Inflammatory_Stimuli TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB inhibits NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB->NFkB_p65_p50 sequesters NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated translocates Mirabijalone_D This compound Mirabijalone_D->IKK inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_translocated->Proinflammatory_Genes induces RANK RANK TRAF6 TRAF6 RANK->TRAF6 NFkB_osteoclast NF-κB Activation TRAF6->NFkB_osteoclast c_Fos_NFATc1 c-Fos/NFATc1 Activation NFkB_osteoclast->c_Fos_NFATc1 Mirabijalone_D_osteo This compound Mirabijalone_D_osteo->NFkB_osteoclast inhibits Osteoclast_Genes Osteoclastogenic Gene Expression c_Fos_NFATc1->Osteoclast_Genes Osteoclast_Differentiation Osteoclast Differentiation & Resorption Osteoclast_Genes->Osteoclast_Differentiation RANKL RANKL RANKL->RANK

Caption: Proposed signaling pathways modulated by this compound.

II. Animal Models for Efficacy Testing

A. Anti-inflammatory Activity

This is a widely used and well-established model for acute inflammation.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (various doses, e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the vehicle, this compound, or positive control orally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound10Data to be determinedData to be determined
This compound30Data to be determinedData to be determined
This compound100Data to be determinedData to be determined
Indomethacin100.32 ± 0.0362.4%

Note: The data for this compound is hypothetical and needs to be determined experimentally. The positive control data is representative of expected outcomes.

Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Dosing Oral Administration (Vehicle, this compound, Positive Control) Grouping->Dosing Carrageenan_Injection Sub-plantar Carrageenan Injection Dosing->Carrageenan_Injection 60 min Paw_Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

B. Anti-osteoporotic Activity

This model mimics postmenopausal osteoporosis, characterized by estrogen deficiency and subsequent bone loss.

Experimental Protocol:

  • Animals: Female Sprague-Dawley rats (3 months old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Surgical Procedure:

    • OVX Group: Perform bilateral ovariectomy under anesthesia.

    • Sham Group: Perform a sham surgery where the ovaries are exposed but not removed.

  • Post-operative Care: Administer analgesics and monitor the animals for recovery.

  • Treatment Initiation: After a 2-week recovery period to allow for the onset of bone loss, divide the OVX rats into the following groups (n=8-10 per group):

    • OVX + Vehicle

    • OVX + this compound (various doses)

    • OVX + Positive Control (e.g., Alendronate)

  • Dosing: Administer the treatments daily via oral gavage for 12 weeks.

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae for analysis.

  • Analysis:

    • Bone Mineral Density (BMD): Measure using dual-energy X-ray absorptiometry (DXA).

    • Micro-computed Tomography (µCT): Analyze bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).

    • Biomechanical Testing: Assess bone strength (e.g., three-point bending test of the femur).

    • Serum Biomarkers: Measure markers of bone turnover (e.g., osteocalcin for formation, CTX-1 for resorption).

Quantitative Data Summary (Femoral Trabecular Bone):

Treatment GroupBV/TV (%) (Mean ± SEM)Tb.N (1/mm) (Mean ± SEM)Tb.Th (µm) (Mean ± SEM)Tb.Sp (µm) (Mean ± SEM)
Sham25.3 ± 1.83.1 ± 0.281.5 ± 3.5245.6 ± 15.2
OVX + Vehicle10.1 ± 1.21.5 ± 0.167.3 ± 2.9560.1 ± 25.8
OVX + this compound (Low Dose)Data to be determinedData to be determinedData to be determinedData to be determined
OVX + this compound (High Dose)Data to be determinedData to be determinedData to be determinedData to be determined
OVX + Alendronate20.5 ± 1.52.8 ± 0.273.2 ± 3.1280.4 ± 18.7

Note: The data for this compound is hypothetical. The Sham, OVX + Vehicle, and positive control data are representative of expected outcomes.

OVX-Induced Osteoporosis Workflow Acclimatization Animal Acclimatization Surgery Ovariectomy (OVX) or Sham Surgery Acclimatization->Surgery Recovery 2-week Recovery Period Surgery->Recovery Grouping_Treatment Grouping and Daily Treatment (12 weeks) Recovery->Grouping_Treatment Euthanasia Euthanasia and Sample Collection Grouping_Treatment->Euthanasia Analysis Bone Analysis (BMD, µCT, Biomechanics, Biomarkers) Euthanasia->Analysis

Caption: Experimental workflow for the ovariectomy-induced osteoporosis model.

III. Concluding Remarks

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's anti-inflammatory and anti-osteoporotic potential. The selection of these well-validated animal models, coupled with the detailed experimental procedures and analytical methods, will enable researchers to generate reliable and reproducible data to support the further development of this compound as a potential therapeutic agent. It is recommended to perform dose-response studies to establish the optimal therapeutic window and to conduct further mechanistic studies to fully elucidate the molecular targets of this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Mirabegron

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive overview of the spectroscopic techniques used for the analysis of Mirabegron, a potent and selective β3-adrenergic receptor agonist. The information herein is intended to guide researchers in the structural elucidation, quantification, and quality control of Mirabegron in various matrices. The protocols and data presented are compiled from established analytical methodologies.

Spectroscopic Data of Mirabegron

The following tables summarize the key spectroscopic data for Mirabegron.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for the confirmation of Mirabegron's molecular weight and for its quantification in complex mixtures.

Parameter Value Notes
Molecular Formula C₂₁H₂₄N₄O₂S
Molecular Weight 396.51 g/mol
Precursor Ion ([M+H]⁺) m/z 397.169Observed in positive ion mode ESI-MS.[1]
Key MS/MS Fragments m/z 379.1578, 260.0832, 146.0600Generated from the [M+H]⁺ precursor.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy is essential for the structural confirmation of Mirabegron. The following data is for ¹H NMR in DMSO-d₆.

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
9.99s1H-NH- (amide)
7.49d, J=8.5 Hz2HAr-H
7.27-7.33m4HAr-H
7.19-7.23m1HAr-H
7.11d, J=8.5 Hz2HAr-H
6.89s2H-NH₂ (thiazole)
6.30s1HThiazole-H
5.21br1H-OH
4.59br1H-CH-OH
3.45s2H-CH₂- (amide side chain)
2.68-2.80m2H-CH₂-
2.59-2.66m4H-CH₂-CH₂-
1.60s1H-NH-

Source: Organic Spectroscopy International[3]

UV-Visible Spectroscopy Data

UV-Visible spectrophotometry is a straightforward and robust method for the quantification of Mirabegron in bulk and pharmaceutical dosage forms.

Parameter Value Solvent
λmax 247 nmMethanol
249 nm1N HCl
251 nmMethanol[4][5]
Linearity Range 2-18 µg/mLMethanol[6]
0.2-1.2 µg/mLMethanol[5]
Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the functional groups present in the Mirabegron molecule.

Functional Group Characteristic Absorption Bands (cm⁻¹)
N-H stretch (amine, amide) 3400 - 3100
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=O stretch (amide) ~1650
C=N, C=C stretch (aromatic, thiazole) 1600 - 1450
C-N stretch 1350 - 1000

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UPLC-MS/MS Protocol for Quantification in Plasma

This protocol is adapted for the quantification of Mirabegron in rat plasma.

Instrumentation:

  • UPLC System: ACQUITY UPLC H-Class (Waters Corp.)

  • Mass Spectrometer: XEVO TQD triple quadrupole mass spectrometer (Waters Corp.) with an electrospray ionization (ESI) interface.

  • Analytical Column: UPLC® BEH C18 (2.1mm × 50 mm, 1.7 μm).

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., tolterodine).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate Mirabegron from endogenous plasma components.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Mirabegron: m/z 397.3 → 379.6

    • Tolterodine (IS): m/z 326.4 → 121.0[2]

¹H NMR Spectroscopy Protocol

Instrumentation:

  • NMR Spectrometer: 500 MHz or higher field strength.

Sample Preparation:

  • Dissolve approximately 5-10 mg of Mirabegron in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

UV-Visible Spectrophotometry Protocol

Instrumentation:

  • UV-Visible Spectrophotometer (e.g., ELICO Double beam SL 210).

Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of Mirabegron and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2-14 µg/mL) using methanol as the diluent.

Analysis:

  • Scan the spectrum of a working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standard solutions at the λmax (approximately 247-251 nm).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[5][7]

Visualizations

Signaling Pathway of Mirabegron

Mirabegron is a selective agonist for the β3-adrenergic receptor. Its mechanism of action involves the relaxation of the detrusor muscle of the bladder.[8][9][10]

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Muscle_Relaxation->Bladder_Capacity Results in

Mirabegron's β3-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for UPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Mirabegron in a biological matrix.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection Injection into UPLC Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result (Concentration) Quantification->Result

Workflow for Mirabegron Quantification by UPLC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mirabijalone D Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Mirabijalone D, focusing on improving the final yield.

Issue 1: Low Extraction Yield

Low yield is a frequent challenge in natural product extraction. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Solvent System 1. Solvent Screening: Test a range of solvents with varying polarities. For rotenoid-like compounds, acetone, chloroform, and ethanol have shown effectiveness. 2. Solvent Combination: Evaluate mixtures of solvents (e.g., ethanol/water) which can enhance extraction efficiency. 3. Acidification: For certain compounds, adding a small amount of acid (e.g., oxalic acid) to the solvent can improve recovery.Identification of the optimal solvent or solvent system for maximizing this compound solubility and extraction.
Suboptimal Extraction Time 1. Time-Course Study: Perform extractions at different time points (e.g., 12, 24, 48, 72 hours) to determine the point of maximum yield before degradation occurs.Determination of the optimal extraction duration to maximize yield without compromising the integrity of the target compound.
Inefficient Extraction Method 1. Method Comparison: Compare different extraction techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). UAE can often reduce extraction time and improve efficiency. 2. Solid-Phase Extraction (SPE): For cleaner extracts and potentially higher recovery of specific compounds, consider using SPE.Selection of the most efficient extraction method for your specific laboratory setup and sample type.
Degradation of Target Compound 1. Temperature Control: Avoid high temperatures during extraction and solvent evaporation, as heat can degrade thermolabile compounds. 2. Light Protection: Store extracts in amber-colored vials or in the dark to prevent photodegradation.Preservation of this compound integrity throughout the extraction process, leading to a higher final yield of the intact molecule.
Incorrect Plant Material/Part 1. Source Verification: Ensure the correct plant species is being used. 2. Part Selection: The concentration of secondary metabolites can vary significantly between different plant parts (e.g., roots, stems, leaves). Test different parts to identify the one with the highest concentration of this compound.Maximization of the starting concentration of this compound by using the most appropriate plant material.
Experimental Protocol: Optimized Solvent Extraction of Rotenoid-like Compounds

This protocol provides a detailed methodology for a standard solvent extraction procedure that can be adapted for this compound.

Objective: To extract rotenoid-like compounds from dried plant material with a high yield.

Materials:

  • Dried and powdered plant material

  • 95% (v/v) Acetone

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks, etc.)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction:

    • Place the powdered material in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 95% acetone to the flask.

    • Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with an additional 20 mL of 95% acetone to ensure maximum recovery.

  • Solvent Evaporation:

    • Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Crude Extract Preparation:

    • The resulting crude extract can be weighed to determine the total yield.

    • For further purification and analysis, the crude extract should be redissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent for this compound is not definitively known. However, for similar rotenoid compounds, acetone has been shown to provide high yields. It is recommended to perform a solvent screening with solvents of varying polarities, such as acetone, chloroform, and an ethanol/water mixture, to determine the most effective one for this compound.

Q2: How can I improve the purity of my extract?

A2: To improve purity, you can employ chromatographic techniques after the initial extraction. Solid-Phase Extraction (SPE) is a common method for cleaning up extracts by removing interfering substances. Following SPE, techniques like preparative HPLC can be used to isolate this compound to a high degree of purity.

Q3: Can I use fresh plant material for extraction?

A3: While fresh plant material can be used, dried material is generally preferred for consistency and higher concentrations of the target compound by dry weight. The high water content in fresh material can interfere with the extraction efficiency of non-polar solvents. If using fresh material, it should be finely homogenized.

Q4: My yield is still low after trying different solvents. What else can I do?

A4: If solvent optimization does not improve your yield, consider the extraction method itself. Techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time compared to simple maceration. Also, ensure that the plant part you are using is the one that contains the highest concentration of this compound, as this can vary significantly.

Q5: How do I know if my target compound is degrading during extraction?

A5: Degradation can be monitored by analyzing your extract at different time points using HPLC. A decrease in the peak area corresponding to this compound over time, especially when coupled with the appearance of new, smaller peaks, can indicate degradation. To mitigate this, use lower temperatures, protect your samples from light, and consider using antioxidants if appropriate.

Visualizations

Extraction_Workflow Start Start: Dried Plant Material Powdering Powdering Start->Powdering Extraction Solvent Extraction (e.g., 95% Acetone) Powdering->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Analysis Analysis (HPLC) Crude_Extract->Analysis End End: Quantified Yield Analysis->End

Caption: Workflow for the extraction and quantification of this compound.

Troubleshooting_Tree Start Low Yield? Solvent Optimize Solvent System? Start->Solvent Yes Method Change Extraction Method? Solvent->Method No Solvent_Action Action: Screen Solvents (Polarity Range) Solvent->Solvent_Action Yes Conditions Check Extraction Conditions? Method->Conditions No Method_Action Action: Try UAE or MAE Method->Method_Action Yes Material Verify Plant Material? Conditions->Material No Conditions_Action Action: Optimize Time & Temp Conditions->Conditions_Action Yes Material_Action Action: Test Different Plant Parts Material->Material_Action Yes Success Yield Improved Solvent_Action->Success Method_Action->Success Conditions_Action->Success Material_Action->Success

Caption: Decision tree for troubleshooting low extraction yield of this compound.

Technical Support Center: Purification of Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Mirabijalone D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a rotenoid, a class of naturally occurring isoflavonoids. It is isolated from the roots of Mirabilis jalapa, commonly known as the four o'clock flower.[1][2] Rotenoids from Mirabilis jalapa have garnered interest for their potential biological activities.

Q2: What are the general steps for the purification of this compound?

The general workflow for the purification of this compound from Mirabilis jalapa roots involves the following steps:

  • Extraction: The dried and powdered root material is extracted with an organic solvent, typically a mixture of chloroform and methanol.

  • Preliminary Fractionation: The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.

  • Chromatographic Purification: The enriched fraction is then purified using column chromatography, often starting with silica gel followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Q3: What are the known physicochemical properties of this compound?

Based on information for related compounds and general knowledge of rotenoids, here are some expected physicochemical properties of this compound.

PropertyDescriptionSource
Molecular Formula C₁₈H₁₄O₇PubChem
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.Supplier Data
Appearance Expected to be a crystalline or amorphous powder.General Knowledge
Stability Rotenoids can be sensitive to light, high temperatures, and extreme pH, which may cause degradation. Storage in a cool, dark place is recommended.[3]

Q4: What are the potential challenges in the HPLC purification of this compound?

Challenges in the HPLC purification of this compound and other rotenoids can include:

  • Co-elution of isomers: Rotenoids can exist as closely related isomers that are difficult to separate.

  • Peak tailing or fronting: These issues can arise from interactions with the stationary phase or improper mobile phase composition.

  • Low resolution: Achieving baseline separation from other closely related compounds in the complex plant extract can be challenging.

  • Compound degradation: The stability of this compound during the purification process, particularly under certain pH or temperature conditions, can be a concern.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of crude extract Inefficient extraction solvent or procedure.- Ensure the plant material is finely powdered to maximize surface area. - Use a chloroform:methanol (9:1, v/v) mixture for extraction. - Perform multiple extractions of the plant material to ensure complete recovery.
Broad or tailing peaks in HPLC - Secondary interactions with the stationary phase (e.g., silanol groups). - Inappropriate mobile phase pH. - Column overload.- Use a C18 reversed-phase column. - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress ionization of phenolic hydroxyl groups. - Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient). - Inject a smaller sample volume or a more dilute sample.
Poor separation of this compound from other components - Suboptimal mobile phase gradient. - Inappropriate stationary phase.- Adjust the gradient slope to improve resolution between closely eluting peaks. - Try a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity for aromatic compounds.
Presence of many co-eluting impurities Mirabilis jalapa root extract is complex and contains numerous other phenolic compounds, flavonoids, and rotenoids.- Employ a multi-step purification strategy. Start with silica gel column chromatography to get a partially purified fraction before proceeding to preparative HPLC. - Use orthogonal separation techniques (e.g., normal-phase followed by reversed-phase chromatography).
Degradation of this compound during purification Rotenoids can be sensitive to heat, light, and pH.- Perform all purification steps at room temperature or below, if possible. - Protect the samples from light by using amber vials or covering glassware with aluminum foil. - Avoid strongly acidic or basic conditions.

Experimental Protocols

General Extraction and Preliminary Fractionation Protocol for Rotenoids from Mirabilis jalapa Roots
  • Preparation of Plant Material: Dry the roots of Mirabilis jalapa at room temperature in the shade and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered root material with a mixture of chloroform:methanol (9:1, v/v) at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of 90% methanol in water.

    • Perform liquid-liquid extraction sequentially with n-hexane, chloroform, and ethyl acetate.

    • The rotenoids, including this compound, are expected to be enriched in the chloroform and ethyl acetate fractions.

General HPLC Purification Protocol for Rotenoids
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 254 nm or 280 nm.

  • Injection Volume: 20 µL

Visualizations

experimental_workflow start Dried Mirabilis jalapa Roots extraction Extraction (Chloroform:Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Enriched Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_mirabijalone_d Pure this compound prep_hplc->pure_mirabijalone_d

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered During Purification low_yield Low Yield? start->low_yield hplc_issue HPLC Issue? low_yield->hplc_issue No optimize_extraction Optimize Extraction - Finer powder - Solvent ratio - Multiple extractions low_yield->optimize_extraction Yes degradation Degradation? hplc_issue->degradation No check_hplc_params Check HPLC Parameters - Mobile phase pH - Gradient profile - Column integrity hplc_issue->check_hplc_params Yes check_stability Check Stability Conditions - Temperature - Light exposure - pH of solutions degradation->check_stability Yes solution Problem Resolved degradation->solution No optimize_extraction->solution check_hplc_params->solution check_stability->solution

Caption: Troubleshooting logic for this compound purification.

References

Mirabijalone D stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Mirabijalone D in various solvents. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: this compound is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with other reagents and the desired concentration.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored as a powder, desiccated at -20°C. Once in solution, the stability will vary depending on the solvent, concentration, temperature, and exposure to light and air. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study for solutions stored for an extended period.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented, flavonoids and rotenoids, the chemical classes to which it belongs, are known to degrade under certain conditions. Degradation is often influenced by factors such as pH, temperature, light, and the presence of oxygen. A common degradation pathway for flavonoids involves the opening of the heterocyclic C-ring, leading to the formation of simpler phenolic compounds. For rotenoids, photochemical degradation is a significant pathway.

Q4: How can I monitor the stability of this compound in a specific solvent?

A4: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed to separate this compound from its potential degradation products. By analyzing samples at various time points under specific storage conditions, the percentage of remaining this compound can be quantified, and the formation of any degradants can be observed.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound stability in different solvents under accelerated stability testing conditions (40°C in the dark). This data is for illustrative purposes to demonstrate how stability data is typically presented and is not based on experimentally verified results for this compound.

SolventInitial Concentration (µg/mL)% Recovery after 24h% Recovery after 72h% Recovery after 1 weekMajor Degradation Products Observed
DMSO10098.595.290.1Phenolic acid derivatives
Acetone10097.292.885.6C-ring opened derivatives
Ethyl Acetate10099.197.594.3Minimal degradation
Chloroform10096.590.182.4Oxidative degradation products
Dichloromethane10095.888.779.5Oxidative degradation products

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, Acetone, Ethyl Acetate)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical column (e.g., C18)

  • Temperature-controlled incubator or chamber

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the same solvent to a final working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the working solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline (T=0) measurement.

  • Storage Conditions: Aliquot the remaining working solution into several HPLC vials and store them under the desired experimental conditions (e.g., 25°C/60% RH for long-term testing or 40°C/75% RH for accelerated testing). Protect the samples from light unless photostability is being assessed.[1]

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month), retrieve a vial from storage and analyze its contents by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • If possible, identify and quantify the major degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of this compound observed at T=0 - Solvent is not inert and is reacting with the compound.- Contaminated solvent or glassware.- Test the stability in a different, high-purity solvent.- Ensure all glassware is thoroughly cleaned and dried.
Inconsistent results between replicate samples - Inaccurate pipetting or dilutions.- Non-homogenous solution.- Evaporation of solvent from vials.- Use calibrated pipettes and ensure thorough mixing of solutions.- Use vial caps with septa to minimize evaporation.
Appearance of multiple, overlapping peaks in the chromatogram - Complex degradation pathway.- Co-elution of degradation products with the parent compound.- Optimize the HPLC method (e.g., change the mobile phase gradient, temperature, or column) to improve separation.- Use a mass spectrometer detector for better peak identification.
No degradation observed under stress conditions - this compound is highly stable under the tested conditions.- The stress conditions are not harsh enough.- Increase the temperature or duration of the study.- Introduce other stress factors like UV light or oxidative agents (e.g., H₂O₂), depending on the desired information.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solution (e.g., 100 µg/mL) prep_stock->prep_work analysis_t0 Initial HPLC Analysis (T=0) prep_work->analysis_t0 Immediate Analysis storage Store Aliquots under Defined Conditions (e.g., 40°C, dark) prep_work->storage Store for Time-Course data_analysis Data Analysis & Comparison analysis_t0->data_analysis analysis_tp Time-Point HPLC Analysis analysis_tp->data_analysis storage->analysis_tp Analyze at Intervals

Caption: Workflow for assessing the stability of this compound.

Signaling_Pathway Hypothesized Signaling Pathway for this compound in Aβ Reduction cluster_cell Cellular Environment MirabijaloneD This compound NFkB NF-κB Signaling MirabijaloneD->NFkB Inhibits BACE1_exp BACE-1 Gene Expression NFkB->BACE1_exp regulates BACE1_prot BACE-1 Enzyme BACE1_exp->BACE1_prot leads to Abeta Aβ Peptide Production BACE1_prot->Abeta cleaves APP to produce APP Amyloid Precursor Protein (APP) Alzheimer's Pathology Alzheimer's Pathology Abeta->Alzheimer's Pathology contributes to

Caption: Potential signaling pathway of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Mirabegron Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Mirabegron isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Mirabegron isomers in a question-and-answer format.

Question 1: Why am I seeing poor resolution or complete co-elution of the Mirabegron enantiomers?

Answer:

Poor resolution of enantiomers is a common challenge in chiral chromatography. The primary reasons can be categorized as follows:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantioseparation. Not all chiral columns are effective for all chiral compounds. For Mirabegron, polysaccharide-based or cyclodextrin-based CSPs have shown success. If you are not seeing any separation, your chosen CSP may not be suitable for Mirabegron.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and any additives, plays a crucial role in achieving chiral recognition.

    • Organic Modifier: The choice between methanol, acetonitrile, and other organic solvents can significantly impact selectivity. For chiral separations, these solvents can alter the interaction between the analyte and the CSP.

    • Additives/Buffers: The presence and concentration of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can influence the ionization state of the analyte and the stationary phase, which is often key to resolving enantiomers.

  • Suboptimal Temperature: Column temperature affects the thermodynamics and kinetics of the separation. An inappropriate temperature can lead to peak broadening and loss of resolution.

Question 2: My peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing in the analysis of basic compounds like Mirabegron is often due to secondary interactions with the stationary phase. Here are some solutions:

  • Mobile Phase Additives: Add a basic modifier to the mobile phase, such as diethylamine or triethylamine, at a low concentration (e.g., 0.1%). This will compete with the basic analyte for active sites on the silica support of the stationary phase, reducing tailing.

  • Adjust pH: Ensure the mobile phase pH is appropriate for the analyte and column. For basic compounds, a higher pH can sometimes improve peak shape, but always operate within the stable pH range of your column.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent to clean it.

Question 3: The retention times of my peaks are drifting. What is causing this?

Answer:

Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Ensure you allow sufficient time for the column to equilibrate, especially when changing mobile phase composition.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component or precipitation of a buffer. Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks, air bubbles in the pump heads, and ensure the pump seals are in good condition.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating Mirabegron isomers?

A1: Chiral stationary phases (CSPs) are required for the direct separation of enantiomers. For Mirabegron, polysaccharide-based CSPs (e.g., Chiralpak series) and cyclodextrin-based CSPs have been shown to be effective. The choice of a specific column will depend on the desired mobile phase conditions (normal phase, reversed-phase, or polar organic mode).

Q2: Should I use isocratic or gradient elution for this separation?

A2: For the separation of a pair of enantiomers, an isocratic method is generally preferred as it is simpler to develop and transfer. Gradient elution is more commonly used for complex mixtures with components that have a wide range of polarities.

Q3: How can I reduce the analysis time without sacrificing resolution?

A3: To reduce the analysis time while maintaining adequate resolution, you can consider the following:

  • Increase the flow rate: This will decrease the run time but may also reduce resolution. A balance needs to be found.

  • Use a shorter column or a column with smaller particles: These columns can provide faster separations with good efficiency, but may result in higher backpressure.

  • Optimize the mobile phase strength: A slight increase in the organic modifier percentage can reduce retention times.

Q4: What is a typical mobile phase for the separation of Mirabegron isomers?

A4: A common mobile phase for the chiral separation of Mirabegron on a polysaccharide-based column is a mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) with a small amount of a basic additive (e.g., diethylamine). For cyclodextrin-based columns, polar organic or reversed-phase modes with additives are often used.

Experimental Protocols

Method for Chiral Separation of Mirabegron Enantiomers

This protocol is a general guideline and may require optimization for your specific instrumentation and column.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) or a cyclodextrin-based column.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 250 nm

  • Sample Preparation:

    • Dissolve the Mirabegron sample in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

Data Presentation

Table 1: Example HPLC Parameters for Mirabegron Enantiomer Separation

ParameterCondition 1Condition 2
Column Chiralpak IA (250 x 4.6 mm, 5 µm)Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:DEA (70:30:0.1)n-Hexane:Ethanol:DEA (85:15:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C25 °C
Retention Time (R-isomer) 8.5 min12.3 min
Retention Time (S-isomer) 9.8 min14.1 min
Resolution (Rs) 2.11.9

Visualizations

TroubleshootingWorkflow start Start: Poor Separation of Mirabegron Isomers check_resolution Evaluate Peak Resolution (Rs) start->check_resolution is_resolution_ok Is Rs >= 1.5? check_resolution->is_resolution_ok optimize_mobile_phase Optimize Mobile Phase - Change organic modifier ratio - Adjust additive concentration is_resolution_ok->optimize_mobile_phase No check_peak_shape Evaluate Peak Shape is_resolution_ok->check_peak_shape Yes optimize_mobile_phase->check_resolution change_column Select a Different Chiral Column optimize_mobile_phase->change_column No Improvement change_column->check_resolution is_peak_shape_good Are peaks symmetrical? check_peak_shape->is_peak_shape_good adjust_additive Adjust Basic Additive (e.g., DEA concentration) is_peak_shape_good->adjust_additive No (Tailing) end_good Separation Optimized is_peak_shape_good->end_good Yes adjust_additive->check_peak_shape check_sample_load Reduce Sample Concentration/ Injection Volume adjust_additive->check_sample_load No Improvement check_sample_load->check_peak_shape end_bad Further Method Development Required check_sample_load->end_bad No Improvement

Caption: Troubleshooting workflow for optimizing HPLC separation of Mirabegron isomers.

ExperimentalWorkflow start Objective: Separate Mirabegron Isomers column_selection 1. Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->column_selection mobile_phase_screening 2. Screen Mobile Phases - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/MeOH) column_selection->mobile_phase_screening additive_optimization 3. Optimize Additive (e.g., 0.05% - 0.2% DEA) mobile_phase_screening->additive_optimization parameter_optimization 4. Optimize Method Parameters - Flow Rate - Temperature additive_optimization->parameter_optimization method_validation 5. Method Validation - Robustness - Reproducibility parameter_optimization->method_validation

Caption: Experimental workflow for developing an HPLC method for Mirabegron isomer separation.

Technical Support Center: Overcoming Solubility Challenges with Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific aqueous solubility and detailed biological activities of Mirabijalone D is limited in publicly available scientific literature. The following troubleshooting guide and FAQs provide general strategies and experimental frameworks for working with poorly soluble compounds. Researchers should adapt these recommendations based on their own experimental observations and data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What could be the cause?

This is a common issue when introducing a compound dissolved in an organic solvent (like DMSO) into an aqueous buffer or medium. The abrupt change in solvent polarity can cause the compound to crash out of solution. Key factors influencing this include the final concentration of both this compound and the organic solvent, the temperature, and the pH of the medium.

Q3: What are some initial steps I can take to improve the solubility of this compound for in vitro experiments?

Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound for experimental use:

  • Co-solvents: Employing a mixture of solvents can improve solubility. For cell-based assays, using a small, non-toxic percentage of a co-solvent with water may be effective.[3][4][5]

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Determining the pKa of this compound and adjusting the pH of the buffer accordingly can increase its solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. High final concentration of this compound. High percentage of organic stock solvent. Buffer incompatibility (pH, salt concentration).Decrease the final concentration of this compound. Reduce the volume of the organic stock solution added (aim for <1% v/v, ideally <0.1%). Test solubility in different buffers with varying pH and ionic strengths.
Stock solution in organic solvent is cloudy or contains particles. The compound has low solubility even in the chosen organic solvent. The concentration is too high. The solvent may have absorbed water.Try a different organic solvent (e.g., DMSO, DMF, ethanol). Gently warm the solution. Use a lower stock concentration. Ensure the use of anhydrous solvent.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations. Adsorption of the compound to plasticware. Degradation of the compound in the aqueous medium.Prepare fresh dilutions for each experiment. Use low-adhesion microplates. Include a solubility check (e.g., visual inspection, light scattering) at the final concentration. Assess the stability of this compound in your experimental medium over time.

Quantitative Solubility Data

The following table provides a template for researchers to systematically determine and record the solubility of this compound in various solvents and conditions.

Solvent System Temperature (°C) pH Maximum Solubility (mg/mL) Maximum Solubility (µM) Observations
Water257.0Data not availableData not available
PBS257.4Data not availableData not available
10% Ethanol in Water257.0Data not availableData not available
5% DMSO in PBS257.4Data not availableData not available
User-defined buffer 1
User-defined buffer 2

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Assessment

This protocol outlines a general method for determining the solubility of this compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of a pre-established calibration curve.

    • Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

    • Calculate the original concentration in the undissolved supernatant to determine the solubility.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial Observation cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor Aqueous Solubility of this compound cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency ph_adjustment pH Adjustment start->ph_adjustment cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion solubility_assay Quantitative Solubility Assay (e.g., HPLC) cosolvency->solubility_assay ph_adjustment->solubility_assay cyclodextrin->solubility_assay solid_dispersion->solubility_assay stability_assay Stability Assessment solubility_assay->stability_assay bioassay In Vitro Biological Assay stability_assay->bioassay outcome Optimized Formulation for Experiments bioassay->outcome

Caption: A general workflow for selecting and evaluating methods to improve the experimental solubility of a poorly soluble compound like this compound.

Hypothetical Signaling Pathway

Disclaimer: The following diagram is a generic representation of a signaling pathway that could be investigated and is not based on published data for this compound.

G cluster_input Stimulus cluster_pathway Cellular Signaling Cascade cluster_output Cellular Response mirabijalone_d This compound receptor Target Receptor/Enzyme mirabijalone_d->receptor Inhibition/Activation kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Biological Effect (e.g., Anti-inflammatory, Cytotoxic) transcription_factor->response

Caption: A hypothetical signaling pathway illustrating how this compound might exert a biological effect through interaction with a cellular target.

References

Technical Support Center: Mirabijalone D Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mirabijalone D in various bioassays. Given that this compound is a rotenoid isolated from Mirabilis jalapa with potential anti-inflammatory and cytotoxic activities, this guide focuses on assays relevant to these properties.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro bioassays, this compound should be dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Q2: What is a typical starting concentration range for this compound in bioassays?

A2: A common starting point for natural compounds like this compound is to perform a dose-response experiment. A broad range of concentrations, for instance, from 0.1 µM to 100 µM, is advisable for initial screening to determine the effective concentration range for your specific cell line and assay.

Q3: How can I be sure that the observed effects are due to this compound and not the solvent?

A3: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the experimental wells. This will help you to differentiate the effects of the compound from any effects of the solvent.

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time will vary depending on the specific bioassay and the cell type being used. For cytotoxicity assays, a 24 to 72-hour incubation is common. For anti-inflammatory assays that measure the inhibition of signaling pathways, a shorter pre-incubation time (e.g., 1-2 hours) before stimulation may be appropriate.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a general experimental workflow for assessing anti-inflammatory activity and the canonical NF-κB signaling pathway, a likely target for anti-inflammatory compounds.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Macrophages (e.g., RAW 264.7) cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding pre_treat Pre-treat with this compound (various concentrations) cell_seeding->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate collect_supernatant Collect supernatant for NO/Cytokine analysis stimulate->collect_supernatant cell_viability Perform MTT/LDH assay on remaining cells stimulate->cell_viability griess_assay Griess Assay for Nitric Oxide collect_supernatant->griess_assay elisa ELISA for Cytokines (e.g., TNF-α, IL-6) collect_supernatant->elisa read_viability Read absorbance for viability cell_viability->read_viability calculate_ic50 Calculate IC50 values griess_assay->calculate_ic50 elisa->calculate_ic50 read_viability->calculate_ic50

Caption: General workflow for in vitro anti-inflammatory bioassays.

nf_kb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB (p65/p50) IkBa_deg->NFkB Release NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp Binds to DNA

Caption: Canonical NF-κB signaling pathway.

Troubleshooting Guides

Cytotoxicity Assays (MTT & LDH)
Issue Potential Cause Recommended Solution
High background in MTT assay Contamination of media or reagents. Phenol red in media can interfere.Use fresh, sterile reagents. Use phenol red-free media during the MTT incubation step.[1]
Inconsistent results between replicates in MTT assay Uneven cell seeding. Incomplete dissolution of formazan crystals.Ensure a single-cell suspension before seeding. Increase incubation time with the solubilization buffer and mix thoroughly by pipetting or using a plate shaker.[2]
Low absorbance values in MTT assay Low cell number or low metabolic activity. Insufficient incubation time with MTT reagent.Optimize cell seeding density. Increase the incubation time with MTT (e.g., from 2 to 4 hours).
High background in LDH assay Serum in the culture medium contains LDH.[3] Cell lysis due to rough handling.Use serum-free medium during the experiment or include a background control with medium only. Handle the plate gently and avoid introducing bubbles.
This compound precipitates in the culture medium The compound's concentration exceeds its solubility in the aqueous medium.Lower the concentration of this compound. Ensure the stock solution is fully dissolved in DMSO before diluting in the medium.
Anti-inflammatory Assays (Nitric Oxide & Cytokine)
Issue Potential Cause Recommended Solution
Low nitric oxide (NO) production in positive control Cells are not properly stimulated. Old or improperly prepared Griess reagent.Ensure the stimulating agent (e.g., LPS) is active and used at the correct concentration. Prepare fresh Griess reagent for each experiment.[4]
High variability in NO readings Inconsistent incubation times. Bubbles in the wells during absorbance reading.Ensure all wells are treated and incubated for the same duration. Carefully remove any bubbles before reading the plate.
Low cytokine levels in ELISA Insufficient stimulation of cells. Incorrect antibody concentrations or incubation times.Verify the activity of the stimulating agent. Optimize the concentrations of capture and detection antibodies and ensure appropriate incubation times as per the manufacturer's protocol.[5][6]
High background in ELISA Insufficient washing between steps. Non-specific binding of antibodies.Increase the number of wash steps and ensure complete removal of solutions. Use a blocking buffer (e.g., BSA or non-fat milk) to reduce non-specific binding.
NF-κB Signaling Assays (Reporter & Western Blot)
Issue Potential Cause Recommended Solution
Low signal in NF-κB luciferase reporter assay Low transfection efficiency (for transient assays). Inefficient cell stimulation.Optimize transfection protocol. Ensure the stimulating agent is active and used at an appropriate concentration.
High background in luciferase assay Contamination of reagents or cells.Use sterile techniques and fresh reagents.
Weak or no band for phosphorylated IκBα in Western Blot Phosphatase activity during sample preparation. Low abundance of the phosphorylated protein.Add phosphatase inhibitors to the lysis buffer.[7] Stimulate cells for a shorter time to capture the transient phosphorylation event.
Multiple non-specific bands in Western Blot Antibody concentration is too high. Insufficient blocking.Optimize the primary antibody concentration.[8] Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • If using adherent cells, carefully remove the medium. Add 100 µL of solubilization solution to each well.

  • Incubate the plate in the dark, shaking for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: Nitric Oxide (NO) Inhibition Assay

This protocol measures the anti-inflammatory potential of this compound by quantifying the inhibition of NO production in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)[4]

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with cells only, cells with LPS only, and cells with this compound only.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess reagent to each well containing the supernatant.[4]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 550 nm.

  • Generate a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.

Protocol 3: Western Blot for IκBα Phosphorylation

This protocol determines if this compound inhibits the NF-κB pathway by assessing the phosphorylation of IκBα.

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7)

  • This compound

  • LPS or TNF-α

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα and anti-total-IκBα

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate with LPS or TNF-α for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody (anti-phospho-IκBα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody for total IκBα as a loading control.

References

Technical Support Center: Mirabijalone D Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical properties and degradation pathways of Mirabijalone D is limited in publicly available scientific literature. Therefore, this guide is based on the general characteristics of related compounds, such as rotenoids and isoflavonoids, and established best practices for the storage and handling of sensitive phytochemicals. The provided protocols and data are illustrative and should be adapted based on experimental observations with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it likely belong?

A1: this compound is a natural product with the chemical formula C₁₈H₁₄O₇ and a molecular weight of 342.303 g/mol [1][2]. Based on its name and the structures of related compounds like Mirabijalone A, it is likely a member of the flavonoid or isoflavonoid class, possibly with a rotenoid-like core structure[3][4][5]. These classes of compounds are known for their bioactive properties but can be susceptible to degradation.

Q2: What are the primary factors that can cause this compound to degrade during storage?

A2: For compounds in the flavonoid and isoflavonoid families, the primary degradation factors are typically:

  • Oxidation: The phenolic hydroxyl groups present in these structures are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Hydrolysis: Ester or glycosidic linkages, if present in the molecule, can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Thermal Degradation: High temperatures can increase the rate of all chemical degradation reactions. Storage at elevated temperatures has been shown to alter the profile of isoflavones[6].

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended[7].

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation. If this is not possible, ensure the container is tightly sealed to limit oxygen exposure.

  • Light: Protect from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.

  • Moisture: Store in a desiccated environment to prevent hydrolysis. Use of a desiccator or storing with a desiccant is advised.

Q4: I've observed a color change in my solid sample of this compound. What could be the cause?

A4: A color change in a solid sample, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation or photodegradation. It is crucial to re-analyze the purity of the sample before use.

Q5: My this compound solution has become cloudy. What should I do?

A5: Cloudiness in a solution can indicate several issues:

  • Precipitation: The compound may have precipitated out of solution due to low solubility at a certain temperature or a change in solvent composition. Try gently warming the solution or adding a small amount of a co-solvent.

  • Degradation: The cloudiness could be due to the formation of insoluble degradation products.

  • Contamination: Microbial contamination can also cause cloudiness.

In the case of suspected degradation, the solution should not be used and a fresh solution should be prepared.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Observed Issue Potential Cause Recommended Action
Reduced biological activity in experiments. Degradation of this compound.1. Verify the purity of the current stock using an appropriate analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, procure a new batch of the compound. 3. Review and optimize storage and handling procedures as per the recommendations in the FAQs.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and pathways[8][9][10]. 2. Characterize the new peaks using techniques like LC-MS/MS[11][12]. 3. Adjust storage conditions to mitigate the specific degradation pathway (e.g., if oxidative degradation is identified, store under inert gas).
Inconsistent experimental results. Inconsistent purity of this compound stock solutions.1. Prepare fresh stock solutions for each experiment. 2. If using a stock solution over time, re-verify its concentration and purity before each use. 3. Ensure complete dissolution of the compound when preparing solutions.

Troubleshooting Decision Tree for this compound Storage Issues

G Troubleshooting this compound Storage start Problem: Inconsistent Results or Suspected Degradation check_purity Analyze sample purity via HPLC-UV/MS start->check_purity is_pure Is purity >95%? check_purity->is_pure degraded Purity is low. Degradation confirmed. is_pure->degraded No not_degraded Purity is high. Issue may be elsewhere. is_pure->not_degraded Yes review_storage Review storage conditions: - Temperature (-20°C or lower) - Light (amber vial) - Atmosphere (inert gas) - Moisture (desiccated) degraded->review_storage optimize_storage Optimize storage conditions and obtain new sample. review_storage->optimize_storage check_protocol Review experimental protocol: - Solvent stability - pH of solution - Handling procedures not_degraded->check_protocol

Caption: A decision tree to troubleshoot this compound storage issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions. This helps in developing stability-indicating analytical methods[8][9][10][13].

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound (100 µg/mL) to direct sunlight for 48 hours or in a photostability chamber.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a final concentration of approximately 50 µg/mL.

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Aim for 5-20% degradation for meaningful results[13].

Hypothetical Forced Degradation Data

Stress Condition This compound Remaining (%) Number of Degradation Products
Control (Unstressed)1000
0.1 M HCl, 60°C, 24h92.51
0.1 M NaOH, 60°C, 24h78.22
3% H₂O₂, RT, 24h85.13
Solid, 80°C, 48h98.60
Photolysis, 48h89.42
Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot solid this compound into multiple amber glass vials. For solutions, prepare a stock solution and aliquot into amber vials.

  • Storage Conditions: Store the vials under the following conditions:

    • -80°C (long-term)

    • -20°C (long-term)

    • 4°C (short-term)

    • 25°C / 60% Relative Humidity (accelerated stability)

  • Time Points: Pull samples for analysis at pre-determined time points (e.g., 0, 1, 3, 6, 12, 24 months).

  • Analysis: At each time point, analyze the sample for purity and content using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each storage condition to determine the shelf-life.

Hypothetical Long-Term Stability Data for Solid this compound

Storage Condition Time (Months) Purity (%)
-80°C 099.8
699.7
1299.8
2499.6
-20°C 099.8
699.5
1299.2
2498.9
4°C 099.8
698.1
1296.5
2493.2
25°C / 60% RH 099.8
691.3
1285.7
2478.4
Protocol 3: Analytical Method for Stability Assessment

Objective: To provide a reliable HPLC-UV method for quantifying this compound and its degradation products. The analysis of isoflavones is commonly performed using HPLC coupled with UV or mass spectrometry detection[14][15][16].

Methodology:

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

Visualizations

Potential Degradation Pathways of a Flavonoid-like Compound

G Potential Degradation Pathways of this compound MD This compound Oxidation Oxidation (O₂, light, metal ions) MD->Oxidation Hydrolysis Hydrolysis (H₂O, acid/base) MD->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) MD->Photodegradation Oxidized_Products Quinones, Ring-Opened Products Oxidation->Oxidized_Products Hydrolyzed_Products Aglycone + Sugar (if glycoside) Hydrolysis->Hydrolyzed_Products Photo_Products Radical Species, Isomers Photodegradation->Photo_Products

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Study

G Workflow for this compound Stability Study start Start: Obtain this compound Sample prep Prepare Aliquots (Solid/Solution) start->prep storage Store under Varied Conditions (-80°C, -20°C, 4°C, 25°C/60%RH) prep->storage sampling Sample at Time Points (0, 1, 3, 6, 12, 24 months) storage->sampling analysis Analyze Purity by HPLC-UV sampling->analysis data Compile and Analyze Data analysis->data report Determine Shelf-Life and Optimal Conditions data->report

References

Technical Support Center: Enhancing NMR Resolution of Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of Nuclear Magnetic Resonance (NMR) spectra for Mirabijalone D and related complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high-resolution NMR important for its study?

This compound is a natural product with the chemical formula C18H14O7. As with many complex natural products, its structure is intricate, featuring multiple stereocenters and overlapping proton signals. High-resolution NMR spectroscopy is crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental for complete structure elucidation, conformational analysis, and studying its interactions with biological targets. Poor resolution can lead to ambiguous or incorrect structural assignments.

Q2: What are the most common causes of poor resolution in the NMR spectrum of a natural product like this compound?

Poor resolution in NMR spectra typically stems from several factors:

  • Sample-related issues: High sample concentration leading to viscosity and aggregation, presence of paramagnetic impurities, or poor solubility in the chosen deuterated solvent.[1][2]

  • Instrumental factors: Improper shimming of the magnetic field, incorrect receiver gain settings, or temperature instability.[1][2]

  • Inherent molecular properties: Complex molecules like this compound have many protons in similar chemical environments, leading to significant signal overlap, a primary challenge for resolution.[3][4] Small coupling constants can also be difficult to resolve.

Q3: What initial steps can I take to improve a broad or poorly resolved ¹H NMR spectrum?

Start with the basics of sample preparation and instrument setup:

  • Optimize Concentration: Ensure your sample is not overly concentrated. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is a typical range.[5] Very concentrated samples can be viscous, leading to broad lines.[1]

  • Ensure Solubility and Purity: Filter your sample to remove any particulate matter.[2] Insoluble material will severely degrade spectral quality.

  • Check Shimming: Poor shimming is a common cause of broad peaks. Always perform a thorough shimming routine, especially if you are using a non-spinning sample for 2D experiments.[1][2]

  • Consider a Different Solvent: The chemical shifts of protons can be influenced by the solvent.[6][7][8] Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can sometimes resolve overlapping signals.[1]

Troubleshooting Guide: Specific Resolution Issues

Problem 1: Severe overlap of key proton signals, especially in the aromatic or aliphatic regions.

Solution: When one-dimensional (1D) spectra are insufficient due to signal overlap, two-dimensional (2D) NMR experiments are essential. These experiments spread the signals across a second frequency dimension, significantly enhancing resolution.

  • ¹H-¹H COSY (Correlation Spectroscopy): Use this to identify protons that are coupled to each other (typically through 2-3 bonds). This helps trace out spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment that correlates each proton with its directly attached carbon.[9][10][11] Since ¹³C spectra are much more dispersed than ¹H spectra, this provides excellent resolution for proton signals attached to different carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away.[1][9][11][12] It is critical for piecing together different fragments of the molecule and assigning quaternary (non-protonated) carbons.

Problem 2: My signals are broad, even after optimizing shimming and sample concentration.

Solution: Broad signals can be caused by chemical exchange phenomena or intermediate molecular tumbling rates.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[13] If the broadening is due to dynamic processes like rotamers or conformational exchange, changing the temperature can either sharpen the signals (by moving into a fast or slow exchange regime) or show distinct sets of signals for different conformers.[1][14]

  • Check for Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening. Consider passing your sample through a small plug of celite or silica to remove them.

  • Degas the Sample: Dissolved oxygen is paramagnetic and can contribute to line broadening. For very high-resolution work, degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help.[2]

Problem 3: I have a very small amount of this compound, and the signal-to-noise ratio is too low to see important correlations.

Solution: Low sample quantity is a common challenge in natural product chemistry. Modern NMR technology offers powerful solutions.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can increase the signal-to-noise ratio by a factor of 3-4 or more, making it possible to acquire high-quality data on microgram quantities of material.[15][16][17][18]

  • Use Micro-NMR Tubes: For very limited sample amounts, using smaller volume NMR tubes (e.g., 1.7 mm or 3 mm) and corresponding probes concentrates the sample in the most sensitive region of the NMR coil.[17]

  • Increase the Number of Scans: For any experiment, increasing the number of scans (transients) will improve the signal-to-noise ratio. This improvement is proportional to the square root of the number of scans.

Experimental Protocols & Data

Table 1: Recommended Starting Parameters for Key NMR Experiments
Parameter¹H NMR¹³C NMRCOSYHSQCHMBCNOESY
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.3hmbcgplpndqfnoesygpphpp
Solvent CDCl₃ or Acetone-d₆CDCl₃ or Acetone-d₆CDCl₃ or Acetone-d₆CDCl₃ or Acetone-d₆CDCl₃ or Acetone-d₆CDCl₃ or Acetone-d₆
Temperature 298 K298 K298 K298 K298 K298 K
Number of Scans (NS) 16-641024+8-162-88-3216-64
Relaxation Delay (D1) 2-5 s2 s1.5-2 s1.5-2 s1.5-2 s2-5 s
Acquisition Time (AQ) 3-4 s1-2 s~0.25 s~0.2 s~0.25 s~0.25 s
Spectral Width ¹H (F2) 12-16 ppm-12-16 ppm12-16 ppm12-16 ppm12-16 ppm
Spectral Width ¹³C (F1) -220-240 ppm12-16 ppm160-180 ppm220-240 ppm-
¹J(C,H) (for HSQC) ---145 Hz--
ⁿJ(C,H) (for HMBC) ----8 Hz-
Mixing Time (NOESY) -----300-800 ms

Note: These are general starting points. Parameters should be optimized based on the specific instrument, probe, and sample.

Detailed Protocol: 2D ¹H-¹³C HSQC Experiment

The HSQC experiment is crucial for correlating protons to their directly attached carbons.

  • Sample Preparation: Prepare a sample of this compound (10-20 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved and filtered.

  • Initial Setup: Lock and shim the instrument on your sample. Acquire a standard 1D ¹H spectrum to determine the proton spectral width (sw in F2) and center (o1p).

  • Load HSQC Parameters: Load a standard, gradient-selected, sensitivity-enhanced HSQC parameter set (e.g., hsqcedetgpsisp2.3 on a Bruker instrument).[19]

  • Set Spectral Parameters:

    • Set the proton spectral width and offset (sw and o1p in F2) based on your 1D ¹H spectrum.

    • Set the carbon spectral width (sw in F1) to cover the expected range (e.g., 0-160 ppm, as most protonated carbons in this compound will be in this range). Set the carbon offset (o1p in F1) to the center of this range (e.g., 80 ppm).

  • Set Key Parameters:

    • Set TD (time domain points) to 2048 in F2 and 256 in F1.

    • Set NS (number of scans) to 2 or 4 for a start.

    • Set D1 (relaxation delay) to 1.5 s.

    • The one-bond coupling constant (CNST2) should be set to an average value of 145 Hz.

  • Acquisition: Start the acquisition (zg). The experiment time will be displayed.

  • Processing: After acquisition, process the data using a sine-squared window function (xfb). Phase the spectrum carefully in both dimensions.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and data interpretation in the NMR analysis of this compound.

TroubleshootingWorkflow Start Start: Acquire 1D ¹H NMR Spectrum CheckRes Is Resolution Adequate? Start->CheckRes CheckBroad Are Signals Broad? CheckRes->CheckBroad No End Resolution Enhanced. Proceed with Structure Elucidation. CheckRes->End Yes CheckOverlap Is there Severe Signal Overlap? CheckBroad->CheckOverlap No SamplePrep Re-check Sample Prep: - Lower Concentration - Filter Sample - Check Solvent CheckBroad->SamplePrep Yes Temp Run Variable Temperature (VT) NMR CheckOverlap->Temp No, but still issues TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) CheckOverlap->TwoD_NMR Yes Shimming Optimize Shimming Routine SamplePrep->Shimming Shimming->CheckRes Temp->CheckRes TwoD_NMR->End

Caption: A workflow for troubleshooting poor NMR resolution.

Caption: Connectivity information from key 2D NMR experiments.

References

Mirabegron Assay Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering interference in assays involving Mirabegron. As a selective β3-adrenergic receptor agonist, Mirabegron is primarily utilized in studies related to overactive bladder, smooth muscle relaxation, and metabolic conditions. It has also demonstrated potential antibacterial and immunomodulatory activities. This guide will address common issues across these diverse applications.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during experiments with Mirabegron.

β3-Adrenergic Receptor Binding Assays

Q1: My radioligand binding assay shows low specific binding of Mirabegron to the β3-adrenergic receptor. What are the potential causes and solutions?

A1: Low specific binding can stem from several factors. Refer to the table below for a systematic approach to troubleshooting.

Potential CauseRecommended Solution
Degraded Radioligand Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Run a quality control check of the radioligand to ensure its integrity.
Suboptimal Assay Buffer Optimize the pH and ionic strength of the binding buffer. Ensure the absence of chelating agents if divalent cations are required for binding.
Incorrect Receptor Preparation Verify the expression and integrity of the β3-adrenergic receptors in your cell membrane preparation via Western blot or another suitable method. Ensure proper homogenization and storage of the membrane preparations.
Insufficient Incubation Time Perform a time-course experiment to determine the optimal incubation time for reaching binding equilibrium.
High Nonspecific Binding Increase the number of wash steps and optimize the wash buffer composition. Consider using a different blocking agent (e.g., bovine serum albumin, non-fat dry milk).

Q2: I am observing inconsistent results between replicate wells in my competition binding assay with Mirabegron. What could be the issue?

A2: Inconsistent results often point to technical errors in assay setup.

  • Pipetting Inaccuracy: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Improper Mixing: Gently vortex or mix all reagents before adding them to the assay plate. Ensure thorough but gentle mixing of the plate contents before incubation.

  • Edge Effects: Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.

  • Plate Stacking: Do not stack plates during incubation, as this can lead to uneven temperature distribution.[1]

cAMP Assays

Q1: The cAMP levels in my cells treated with Mirabegron are lower than expected. What should I check?

A1: Low cAMP induction can be due to cellular or assay-related factors.

Potential CauseRecommended Solution
Cell Health and Passage Number Ensure cells are healthy and within a low passage number. High passage numbers can lead to altered receptor expression and signaling.
Phosphodiesterase (PDE) Activity Mirabegron stimulates cAMP production, which is then degraded by PDEs. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
Agonist Concentration Perform a dose-response curve to ensure you are using an optimal concentration of Mirabegron.
Cell Density Optimize the cell seeding density. Too few or too many cells can affect the signal window.
Assay Kit Reagents Check the expiration dates of all assay kit components. Prepare fresh dilutions of standards and reagents for each experiment.

Q2: My cAMP assay has a high background signal, making it difficult to detect a Mirabegron-induced response. How can I reduce the background?

A2: A high background can mask the specific signal.

  • Reduce Basal cAMP Levels: Serum-starve the cells for a few hours before the assay to reduce basal receptor activity.

  • Optimize Antibody/Reagent Concentrations: If using an ELISA-based kit, you may need to titrate the antibody concentrations to reduce nonspecific binding.

  • Washing Steps: Increase the number and stringency of wash steps to remove unbound reagents.

Smooth Muscle Relaxation Assays

Q1: I am not observing a significant relaxation of my smooth muscle tissue preparation in response to Mirabegron.

A1: The lack of a relaxation response can be due to tissue viability or experimental conditions.

Potential CauseRecommended Solution
Tissue Viability Ensure the tissue is fresh and properly dissected. Maintain the tissue in an appropriate physiological salt solution at the correct temperature and pH.
Pre-contraction Level The level of pre-contraction induced by an agonist (e.g., carbachol, phenylephrine) can affect the observable relaxation. Optimize the pre-contraction to be in the range of 50-80% of the maximal response.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization. Ensure that the tissue is not overly stimulated before the addition of Mirabegron.
Presence of Antagonists Verify that no β-adrenergic antagonists are present in your solutions.

Q2: The relaxation response to Mirabegron is variable between different tissue preparations.

A2: Biological variability is inherent in ex vivo tissue experiments.

  • Standardize Dissection: Use a consistent dissection technique to minimize variability in tissue size and orientation.

  • Normalize Data: Express the relaxation response as a percentage of the pre-contraction to account for differences in the initial tension.

  • Increase Sample Size: Use a sufficient number of animals/tissue preparations to obtain statistically significant results.

Antibacterial and Immunomodulatory Assays

Q1: In my antibacterial assay, the zone of inhibition for Mirabegron is inconsistent.

A1: Inconsistencies in antibacterial assays can arise from several factors.

Potential CauseRecommended Solution
Inoculum Size The density of the bacterial inoculum can significantly impact the results. Standardize the inoculum using a McFarland standard.[2]
Agar Depth and Diffusion Ensure a uniform depth of the agar in all plates. The diffusion of Mirabegron can be affected by the agar concentration and composition.
Solvent Effects If Mirabegron is dissolved in a solvent like DMSO, ensure the final concentration of the solvent does not inhibit bacterial growth. Run a solvent-only control.

Q2: I am not observing the expected immunomodulatory effects of Mirabegron on my immune cell cultures.

A2: Immune cell responses can be highly sensitive to culture conditions.

  • Cell Viability: Ensure the viability of your primary immune cells. Use freshly isolated cells whenever possible.

  • Donor Variability: Be aware of potential donor-to-donor variability in immune responses.[3]

  • Contamination: Regularly check for mycoplasma and endotoxin contamination in your cell cultures and reagents, as these can significantly alter immune cell function.

  • Timing of Treatment: The timing of Mirabegron addition in relation to immune cell activation is critical. Optimize the treatment schedule.

Frequently Asked Questions (FAQs)

Q: Is "Mirabijalone D" the correct name for the compound?

A: Based on extensive searches, it is highly likely that "this compound" is a misspelling of Mirabegron . All scientific literature on the biological activities described pertains to Mirabegron.

Q: What is the primary mechanism of action of Mirabegron?

A: Mirabegron is a selective agonist for the β3-adrenergic receptor. Activation of this receptor in the bladder detrusor muscle leads to an increase in cyclic AMP (cAMP), which in turn promotes smooth muscle relaxation and increases bladder capacity.

Q: Can Mirabegron interact with other adrenergic receptors?

A: While Mirabegron is selective for the β3-adrenergic receptor, at higher concentrations, it may exhibit some activity at β1- and β2-adrenergic receptors. This should be considered when interpreting results, especially in tissues with high expression of these receptors.

Q: Are there any known interfering substances in Mirabegron assays?

A: In addition to the factors mentioned in the troubleshooting guides, consider the following:

  • Serum Components: Components in serum can bind to Mirabegron or interfere with assay reagents. If possible, conduct assays in serum-free media or use a charcoal-stripped serum.

  • Other β-agonists or antagonists: Ensure that the experimental system is free from other compounds that may interact with adrenergic receptors.

Q: How should I prepare a stock solution of Mirabegron?

A: Mirabegron is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Visualizing Experimental Workflows and Signaling Pathways

Mirabegron Signaling Pathway

Mirabegron_Signaling Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Troubleshooting_Workflow Start Unexpected Assay Result Check_Reagents Verify Reagent Integrity (e.g., Mirabegron stock, kits) Start->Check_Reagents Review_Protocol Review Protocol for Errors Start->Review_Protocol Check_Cells_Tissue Assess Cell/Tissue Health and Viability Start->Check_Cells_Tissue Optimize_Parameters Optimize Assay Parameters (e.g., concentrations, timing) Check_Reagents->Optimize_Parameters Review_Protocol->Optimize_Parameters Check_Cells_Tissue->Optimize_Parameters Run_Controls Include Appropriate Controls (positive, negative, vehicle) Optimize_Parameters->Run_Controls Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Consult Consult Literature/ Technical Support Analyze_Data->Consult Issue Persists Resolved Problem Resolved Analyze_Data->Resolved Issue Identified

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Mirabijalone D, a rotenoid isolated from Mirabilis jalapa, in relation to other common rotenoids. Due to the limited availability of direct experimental mass spectrometry data for this compound in publicly accessible literature, this comparison is based on established fragmentation patterns of structurally similar compounds and predicted mass spectral behavior.

Comparative Analysis of Rotenoids by Mass Spectrometry

The analysis of rotenoids is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for structural elucidation and sensitive quantification. Electrospray ionization (ESI) is a common ionization technique for these compounds, usually in positive ion mode.

Table 1: Comparison of Mass Spectrometry Data for Selected Rotenoids

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₁₈H₁₄O₇342.30343.08 (Predicted)Not experimentally determined. Expected fragments would arise from losses of small molecules like H₂O, CO, and CH₃, as well as characteristic cleavages of the chromenone system.
Rotenone C₂₃H₂₂O₆394.42395.15377, 203, 192
Deguelin C₂₃H₂₂O₆394.42395.15379, 203, 192
Tephrosin C₂₃H₂₂O₇410.42411.14393, 351, 203, 192

Experimental Protocols

Below is a generalized experimental protocol for the analysis of rotenoids, including this compound, using LC-MS/MS. This protocol is a composite based on methods reported for similar compounds.

Sample Preparation
  • Extraction: Plant material (e.g., roots of Mirabilis jalapa) is dried, powdered, and extracted with a suitable organic solvent such as methanol or a mixture of methanol and dichloromethane.

  • Purification: The crude extract is subjected to chromatographic purification techniques like column chromatography over silica gel or Sephadex LH-20 to isolate this compound and other rotenoids.

  • Sample for Analysis: The purified compound is dissolved in a solvent compatible with the LC-MS system, typically methanol or acetonitrile, to a final concentration of 1-10 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution is typically used with:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 10-20% B, increasing to 90-100% B over 15-20 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to acquire a range of fragment ions.

    • Data Acquisition: Full scan mode to identify the precursor ion [M+H]⁺ and product ion scan mode (tandem MS) to obtain fragmentation patterns.

Expected Fragmentation Pattern of this compound

While specific experimental data is not available, the fragmentation of this compound (C₁₈H₁₄O₇, MW: 342.30) can be predicted based on the fragmentation of other rotenoids and flavonoids. The structure of this compound contains a chromenone core, methoxy groups, and hydroxyl groups, which are all susceptible to fragmentation in the mass spectrometer.

Key expected fragmentation pathways include:

  • Loss of small neutral molecules:

    • Loss of water (H₂O, 18 Da) from hydroxyl groups.

    • Loss of carbon monoxide (CO, 28 Da) from the carbonyl group in the chromenone ring.

    • Loss of a methyl radical (•CH₃, 15 Da) from methoxy groups.

  • Cleavage of the chromenone ring system: Retro-Diels-Alder (RDA) fragmentation is a common pathway for flavonoids and related structures, leading to characteristic fragment ions that can help to identify the substitution pattern on the A and B rings.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a natural product like this compound.

Mass_Spectrometry_Workflow Mass Spectrometry Workflow for this compound Analysis cluster_sample_prep Sample Preparation Plant Plant Material (Mirabilis jalapa) Extract Solvent Extraction Plant->Extract Purify Chromatographic Purification Extract->Purify FinalSample Isolated this compound Purify->FinalSample LC Liquid Chromatography (Separation) FinalSample->LC Injection MS Mass Spectrometer (Ionization & Mass Analysis) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Spectrum Mass Spectrum Acquisition MSMS->Spectrum Analysis Data Analysis (Fragmentation Pattern) Spectrum->Analysis Identification Compound Identification Analysis->Identification

Caption: Workflow for the analysis of this compound.

Unveiling the Bioactivity of Synthetic Mirabijalone D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of synthetic Mirabijalone D with its natural counterpart and other alternative compounds. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.

This compound, a rotenoid compound isolated from the roots of Mirabilis jalapa, has garnered interest within the scientific community for its potential biological activities. As with many natural products, the transition to a reliable and scalable synthetic source is a critical step in drug development. This guide focuses on the crucial aspect of confirming whether the synthetic version of this compound retains the biological activity of the natural compound.

Comparative Bioactivity Data

While specific quantitative bioactivity data for this compound remains limited in publicly accessible literature, studies on structurally similar rotenoids isolated from Mirabilis jalapa provide valuable insights into its expected performance. The following table summarizes the cytotoxic activity of these related compounds against various cancer cell lines.

CompoundCell LineIC50 (µM)Citation
Boeravinone CHeLa8.40 - 12.9[1]
Mirabijalone SHeLa8.40 - 12.9[1]
Mirabijalone THeLa8.40 - 12.9[1]
Compound 8HeLa8.40 - 12.9[1]
Compound 8SKBR-317.6[1]
Mirabijalone derivativeSKBR-3, HeLa, WI-38< 5 to > 100 ppm[1]
*4, 6, 11-trihydroxy-9-methoxy-10-methylchromeno [3, 4-b] chromen-12(6H)-one

At present, there is no published research detailing the chemical synthesis of this compound. Consequently, a direct comparison of the bioactivity between natural and synthetic this compound cannot be performed. The data presented above for related natural rotenoids serves as a benchmark for the anticipated cytotoxic activity of synthetic this compound, once it becomes available.

Experimental Protocols

To facilitate the validation of synthetic this compound's bioactivity, this section outlines the detailed methodologies for key experiments based on studies of similar compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the in-vitro cytotoxic effect of a compound on cancer cell lines.

Workflow for Cytotoxicity Assessment

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Analysis A 1. Culture HeLa and SKBR-3 cells B 2. Seed cells in 96-well plates A->B C 3. Prepare serial dilutions of this compound B->C D 4. Treat cells with varying concentrations C->D E 5. Incubate for 48 hours D->E F 6. Add MTT solution to each well E->F G 7. Incubate for 4 hours F->G H 8. Add solubilization solution (e.g., DMSO) G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate IC50 values I->J

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Detailed Steps:

  • Cell Culture: Human cervical cancer (HeLa) and breast cancer (SKBR-3) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Preparation: A stock solution of synthetic this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made to achieve the desired final concentrations for treatment.

  • Cell Treatment: The culture medium is replaced with fresh medium containing varying concentrations of synthetic this compound. A control group is treated with DMSO at the same concentration as the highest compound concentration.

  • Incubation: The treated plates are incubated for 48 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway Analysis

The cytotoxic effects of rotenoids are often linked to the induction of apoptosis. Molecular docking studies on rotenoids from Mirabilis jalapa suggest an interaction with key apoptosis-related proteins.[1] The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis.

Proposed Apoptotic Signaling Pathway of this compound

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mirabijalone_D Synthetic this compound Bcl2 Bcl-2 family (Anti-apoptotic) Mirabijalone_D->Bcl2 potential inhibition Caspase8 Caspase-8 activation Mirabijalone_D->Caspase8 potential activation Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Death_Receptor Death Receptors (e.g., Fas, TNFR1) Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via intrinsic and extrinsic pathways.

Future Directions

The confirmation of bioactivity for synthetic this compound is contingent on its successful chemical synthesis. Once a synthetic route is established, a direct, head-to-head comparison with the natural compound using the protocols outlined above will be essential. Further studies should also explore other potential bioactivities, such as antiviral and antimicrobial effects, which have been observed in other compounds isolated from Mirabilis jalapa.[2] The development of a viable synthetic route for this compound will undoubtedly pave the way for more extensive preclinical investigations into its therapeutic promise.

References

A Comparative Guide to Mirabijalone D and Other Rotenoids from Mirabilis jalapa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Mirabijalone D and other rotenoids isolated from Mirabilis jalapa (the four-o'clock flower). While direct experimental data on this compound is limited in publicly available literature, this document synthesizes the existing research on closely related rotenoids from the same plant to offer a valuable comparative context for researchers. The guide covers known biological activities, presents available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways.

Comparison of Biological Activities

Mirabilis jalapa is a rich source of various rotenoids, a class of isoflavonoids known for their diverse biological activities. Among these are the Mirabijalones and Boeravinones. While Mirabijalones A-D were first isolated from the roots of Mirabilis jalapa, subsequent research has focused more on other derivatives.[1][2][3][4] This section compares the known cytotoxic and anti-inflammatory activities of rotenoids from this plant.

Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
Boeravinone C HeLa8.40 - 12.9[5]
Mirabijalone S HeLa8.40 - 12.9[5]
Mirabijalone T HeLa8.40 - 12.9[5]
Compound 8 *SKBR-317.6[5]

Note: Compound 8 is 4, 6, 11-trihydroxy-9-methoxy-10-methylchromeno [3, 4-b] chromen-12(6H)-one, another rotenoid isolated in the same study.

Anti-inflammatory Activity

While specific anti-inflammatory data for isolated this compound is not available, the aqueous extract of Mirabilis jalapa leaves, which contains Mirabijalones A-D, has demonstrated significant, dose-dependent anti-inflammatory effects in animal models.[1] In a carrageenan-induced paw edema model in rats, the extract showed a 54.0% inhibition of edema at a dose of 400 mg/kg.[1] Similarly, in a formalin-induced paw edema model, a model for chronic inflammation, the extract exhibited a 43.0% inhibition at the same dosage.[1] These findings suggest that the rotenoid constituents, including potentially this compound, contribute to the plant's anti-inflammatory properties.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and leukotrienes. The ability of a compound to reduce the paw volume is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Acclimate Wistar albino rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., this compound) or a standard anti-inflammatory drug (e.g., Diclofenac sodium) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.

Signaling Pathways and Mechanisms of Action

Rotenoids are known to exert their biological effects through various molecular mechanisms. While the specific pathways affected by this compound have not been elucidated, the known mechanisms of other rotenoids and related flavonoids provide a likely framework.

Induction of Apoptosis

Many rotenoids exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

Rotenoids Rotenoids (e.g., Mirabijalones) Mitochondria Mitochondria Rotenoids->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by rotenoids.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds, including flavonoids and potentially rotenoids, are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Rotenoids Rotenoids (e.g., Mirabijalones) Rotenoids->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by rotenoids.

Conclusion

This compound is one of several rotenoids isolated from Mirabilis jalapa. While direct experimental data on its biological activity remains scarce, the available information on related rotenoids from the same plant suggests potential cytotoxic and anti-inflammatory properties. The comparative data on Boeravinone C, Mirabijalone S, and Mirabijalone T provide a valuable benchmark for future studies on this compound. Further research is warranted to isolate sufficient quantities of this compound and perform head-to-head comparative studies against its structural analogs to fully elucidate its therapeutic potential and mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Comparative Cytotoxicity of Mirabijalone A, B, C, and D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of Mirabijalone A, B, C, and D. Due to a lack of direct experimental data for these specific compounds in peer-reviewed literature, this document summarizes the available cytotoxicity data for related rotenoid compounds isolated from Mirabilis jalapa. This information can serve as a preliminary reference for investigating the potential anticancer activities of Mirabijalones.

Executive Summary

Direct comparative studies on the cytotoxicity of Mirabijalone A, B, C, and D are not currently available in published scientific literature. However, research on other rotenoids isolated from Mirabilis jalapa, the plant source of Mirabijalones, provides insights into the potential cytotoxic activity of this class of compounds. Studies on related compounds, such as Boeravinone C, Mirabijalone S, and Mirabijalone T, have demonstrated moderate cytotoxic effects against various cancer cell lines.

This guide presents the existing data on these related compounds, details the experimental methodologies used for their evaluation, and provides a general workflow for cytotoxicity testing. Additionally, a predicted signaling pathway for the induction of apoptosis is proposed based on molecular docking studies of similar rotenoids.

Cytotoxicity Data of Related Rotenoids from Mirabilis jalapa

While data for Mirabijalone A, B, C, and D is unavailable, a study on other rotenoids from Mirabilis jalapa offers valuable comparative information. The following table summarizes the cytotoxic activities of Boeravinone C, Mirabijalone S, and Mirabijalone T against HeLa (cervical cancer) and SKBR-3 (breast cancer) cell lines.

CompoundCell LineIC50 Value (µM)Cytotoxicity Level
Boeravinone C HeLa8.40 - 12.9Moderate
Mirabijalone S HeLa8.40 - 12.9Moderate
Mirabijalone T HeLa8.40 - 12.9Moderate
Compound 8 *SKBR-317.6Moderate

*Compound 8 is identified as 4, 6, 11-trihydroxy-9-methoxy-10-methylchromeno [3, 4-b] chromen-12(6H)-one.

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned rotenoids was primarily conducted using the MTT assay. This standard colorimetric assay is a widely accepted method for assessing cell viability and the cytotoxic effects of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, SKBR-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Mirabijalones) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Experimental Workflow and Predicted Signaling Pathway

To aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing A Cell Seeding in 96-well plates B Treatment with Mirabijalone compounds A->B C Incubation (e.g., 48 hours) B->C D MTT Reagent Addition C->D E Incubation (e.g., 4 hours) D->E F Addition of Solubilizing Agent E->F G Absorbance Measurement (570 nm) F->G H Calculation of Cell Viability and IC50 G->H

Cytotoxicity Testing Workflow

G cluster_pathway Predicted Apoptotic Pathway of Mirabijalones Mirabijalone Mirabijalone Derivative Caspase8 Caspase 8 Mirabijalone->Caspase8 activates Caspase9 Caspase 9 Mirabijalone->Caspase9 activates Survivin Survivin (Anti-apoptotic) Mirabijalone->Survivin inhibits Apoptosis Apoptosis Caspase8->Apoptosis Caspase9->Apoptosis Survivin->Apoptosis

Predicted Apoptotic Signaling

Disclaimer: The signaling pathway diagram is based on molecular docking predictions for related rotenoid compounds and has not been experimentally validated for Mirabijalone A, B, C, or D. Further research is required to confirm these interactions.

Conclusion

While a direct comparative analysis of the cytotoxicity of Mirabijalone A, B, C, and D is not yet possible due to the absence of specific data, the available information on related rotenoids from Mirabilis jalapa suggests that these compounds may possess moderate cytotoxic activities against cancer cell lines. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers interested in pursuing further investigation into the anticancer potential of these natural products. Future studies are warranted to isolate and evaluate the individual cytotoxic effects and mechanisms of action of Mirabijalone A, B, C, and D to determine their potential as novel therapeutic agents.

A Comparative Guide to the Validation of Analytical Methods for Mirabijalone D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of quantitative assays for Mirabijalone D, a rotenoid compound. Given the limited availability of specific validated methods for this compound, this document outlines and compares common, well-established techniques used for the analysis of other rotenoids. The information presented is based on established analytical practices and data from related compounds, offering a robust framework for developing and validating a method for this compound.

Comparison of Analytical Methods

The two most common and suitable methods for the quantification of rotenoids like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and cost.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; co-eluting compounds can interfere.High; specific detection of the target analyte's mass.
Sensitivity (LOD/LOQ) Typically in the low ng to µg/mL range.High sensitivity, often in the pg to low ng/mL range.
**Linearity (R²) **Generally ≥ 0.999Typically ≥ 0.999
Accuracy (% Recovery) 98-102%99-101%
Precision (%RSD) < 2%< 1.5%
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Required ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of rotenoids.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 240-294 nm for rotenoids).

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Assessed by comparing the chromatograms of blank, placebo, and spiked samples.

    • Linearity: Determined by plotting the peak area against the concentration of the calibration standards and calculating the correlation coefficient.

    • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a blank matrix.

    • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of measurements, expressed as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

    • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound, especially in complex matrices.

Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but may require less rigorous cleanup due to the high selectivity of MS detection. An internal standard is typically used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Validation Parameters: The same validation parameters as for HPLC-UV are assessed, with the addition of matrix effect evaluation.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_purpose Define Purpose (Assay, Impurity, etc.) select_method Select Analytical Method (HPLC, LC-MS/MS) define_purpose->select_method define_acceptance_criteria Define Acceptance Criteria select_method->define_acceptance_criteria perform_experiments Perform Validation Experiments define_acceptance_criteria->perform_experiments specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data prepare_report Prepare Validation Report analyze_data->prepare_report final_approval Final Approval prepare_report->final_approval

Caption: A flowchart illustrating the key stages of analytical method validation.

Proposed Signaling Pathway for this compound's Biological Activity

Rotenoids, the class of compounds to which this compound belongs, are known inhibitors of the mitochondrial electron transport chain at complex I. This inhibition can lead to the generation of reactive oxygen species (ROS) and the induction of apoptosis, a potential mechanism for anticancer activity.

Rotenoid-Induced Apoptosis Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol complex_I Mitochondrial Complex I ros Increased ROS Production complex_I->ros bax_bak Bax/Bak Activation ros->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 mirabijalone_d This compound mirabijalone_d->complex_I Inhibits caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of this compound leading to apoptosis.

A Comparative Analysis of Mirabegron and Standard Anticancer Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial searches for "Mirabijalone D" did not yield substantive results related to anticancer activities, suggesting a potential misspelling. The following guide is based on the significant body of preclinical research available for "Mirabegron," a compound with a similar name that has demonstrated anticancer properties. This comparison is therefore presented under the assumption that the intended compound of interest was Mirabegron.

Introduction

Mirabegron, a selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder, has recently emerged as a novel investigational anticancer agent. Its mechanism of action diverges significantly from traditional cytotoxic and targeted therapies. This guide provides a comparative overview of Mirabegron's preclinical anticancer activity against established anticancer agents for pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC). The comparison focuses on the distinct mechanisms of action and available in vivo efficacy data.

Mechanism of Action: A Paradigm Shift

A fundamental distinction between Mirabegron and standard anticancer agents lies in their therapeutic approach. While conventional chemotherapies and targeted agents primarily exert direct cytotoxic or cytostatic effects on cancer cells, Mirabegron's anticancer activity is indirect, stemming from its systemic metabolic effects.

Mirabegron:

Mirabegron activates β3-adrenergic receptors on adipocytes, leading to the "browning" of both brown adipose tissue (BAT) and white adipose tissue (WAT). This process enhances thermogenesis and, crucially, increases glucose uptake by these fat tissues. The result is a systemic depletion of circulating glucose, effectively "starving" glucose-dependent tumors and inhibiting their growth. This unique mechanism is not associated with direct cytotoxicity to cancer cells.

Standard Anticancer Agents:

  • FOLFIRINOX and Gemcitabine/Nab-Paclitaxel (for PDAC): These are combination cytotoxic chemotherapy regimens. Their components act by interfering with DNA synthesis and repair (5-Fluorouracil, Gemcitabine, Irinotecan, Oxaliplatin) and stabilizing microtubules to arrest cell division (Nab-Paclitaxel). Their primary mechanism is the induction of apoptosis in rapidly dividing cancer cells.

  • Sorafenib (for HCC): A multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway and VEGFR. It directly inhibits cancer cell proliferation and blood vessel formation in the tumor.

  • Atezolizumab/Bevacizumab (for HCC): This is a combination of an immune checkpoint inhibitor and an anti-angiogenic agent. Atezolizumab blocks the PD-L1 pathway, enabling the host's immune system to recognize and attack cancer cells. Bevacizumab inhibits VEGF, thereby preventing the formation of new blood vessels that supply the tumor.

The following diagram illustrates the proposed signaling pathway for Mirabegron's anticancer effect.

Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor (Adipocytes) Mirabegron->Beta3AR Activates AdiposeBrowning Adipose Tissue Browning (BAT/WAT) Beta3AR->AdiposeBrowning GlucoseUptake Increased Glucose Uptake by Adipocytes AdiposeBrowning->GlucoseUptake SystemicGlucose Decreased Systemic Glucose Availability GlucoseUptake->SystemicGlucose TumorStarvation Tumor Glucose Deprivation SystemicGlucose->TumorStarvation TumorGrowth Inhibition of Tumor Growth TumorStarvation->TumorGrowth

Mirabegron's Indirect Anticancer Signaling Pathway

Comparative Efficacy: In Vitro and In Vivo Data

In Vitro Cytotoxicity (IC50 Values)

A critical point of differentiation is the lack of direct in vitro cytotoxicity for Mirabegron against cancer cell lines.[1] This is consistent with its mechanism of action, which is not dependent on direct interaction with cancer cells. In contrast, standard chemotherapeutic and targeted agents exhibit dose-dependent cytotoxicity in vitro. Due to the absence of reported IC50 values for Mirabegron in relevant cancer cell lines, a direct comparison table for in vitro potency cannot be provided.

In Vivo Antitumor Activity

The following tables summarize available preclinical in vivo data for Mirabegron and standard-of-care agents in mouse models of pancreatic and hepatocellular carcinoma. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, treatment protocols, and endpoint measurements.

Table 1: Comparison of In Vivo Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Models

Agent/RegimenCancer ModelDosageKey FindingsReference
Mirabegron Murine Panc02 subcutaneous xenograft3.2 - 8 mg/kg daily>50% reduction in tumor growth rate; prolonged survival.[1][1]
Gemcitabine + Nab-Paclitaxel KPC mouse model (orthotopic)Gemcitabine: 100 mg/kg; Nab-Paclitaxel: 120 mg/kgSignificant tumor regression compared to single agents.[2][2]
FOLFIRINOX KPC mouse model (spontaneous tumors)mFFX regimenImproved overall survival compared to untreated controls.[3][3]

Table 2: Comparison of In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Models

Agent/RegimenCancer ModelDosageKey FindingsReference
Mirabegron Preclinical HCC modelsNot specified in detailReported to display potent anticancer effects.[1][4][1][4]
Sorafenib Patient-derived HCC xenografts50-100 mg/kg daily85-96% tumor growth inhibition.[5][5]
Atezolizumab + Bevacizumab Preclinical HCC modelNot specified in detailChanges in tumor perfusion observed.[6][6]

Experimental Protocols

The methodologies employed in the cited preclinical studies are crucial for interpreting the results. Below are summaries of the key experimental protocols.

Mirabegron In Vivo Study Protocol (Pancreatic Cancer)

  • Animal Model: Wild-type C57BL/6 mice.

  • Tumor Induction: Subcutaneous implantation of murine Panc02 pancreatic cancer cells.

  • Treatment: Daily administration of Mirabegron at doses of 3.2 mg/kg and 8 mg/kg.[1]

  • Efficacy Endpoints: Tumor growth rate was monitored, and overall survival of the tumor-bearing mice was recorded.[1]

Standard Chemotherapy In Vivo Study Protocols

  • Gemcitabine/Nab-Paclitaxel (Pancreatic Cancer):

    • Animal Model: KPC mice with established tumors.

    • Treatment: Administration of gemcitabine and nab-paclitaxel, either as single agents or in combination, over an 8-day period.[2]

    • Efficacy Endpoints: Tumor size was measured to assess tumor regression.[2]

  • Sorafenib (Hepatocellular Carcinoma):

    • Animal Model: Mice bearing patient-derived HCC xenografts.

    • Treatment: Daily oral administration of sorafenib at doses ranging from 10 to 100 mg/kg for 12 days.[5]

    • Efficacy Endpoints: Tumor growth was monitored to determine the percentage of inhibition.[5]

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of an anticancer agent.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., C57BL/6 mice) TumorInduction Tumor Induction (e.g., Subcutaneous injection of cancer cells) AnimalModel->TumorInduction TumorGrowth Allow Tumors to Establish TumorInduction->TumorGrowth Randomization Randomize into Treatment Groups TumorGrowth->Randomization TreatmentAdmin Administer Treatment (e.g., Mirabegron, Chemotherapy, Vehicle) Randomization->TreatmentAdmin TumorMeasurement Monitor Tumor Volume TreatmentAdmin->TumorMeasurement Survival Record Overall Survival TreatmentAdmin->Survival Toxicity Assess Toxicity TreatmentAdmin->Toxicity DataAnalysis Statistical Analysis of Tumor Growth and Survival Data TumorMeasurement->DataAnalysis Survival->DataAnalysis Toxicity->DataAnalysis

Generalized In Vivo Anticancer Efficacy Workflow

Conclusion

Mirabegron presents a novel and distinct approach to cancer therapy. Its indirect mechanism of action, centered on modulating systemic metabolism to induce tumor starvation, sets it apart from the direct cytotoxic, anti-proliferative, or immune-stimulatory effects of standard anticancer agents like FOLFIRINOX, gemcitabine/nab-paclitaxel, sorafenib, and atezolizumab/bevacizumab. While preclinical in vivo studies have demonstrated promising antitumor activity for Mirabegron in pancreatic and hepatocellular carcinoma models, the absence of direct in vitro cytotoxicity underscores its unique biological activity. Further research, including clinical trials, is warranted to validate these preclinical findings and to determine the potential role of Mirabegron, and other agents that target tumor metabolism, in the clinical management of cancer.

References

Unveiling the Antifungal Potential of Mirabijalone D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel antifungal agents, researchers are turning to natural sources, and Mirabijalone D, a rotenone isolated from the medicinal plant Mirabilis jalapa, has emerged as a compound of interest. This guide provides a comprehensive comparison of the antifungal effects of a compound structurally related to this compound against common fungal pathogens, alongside established antifungal drugs. This analysis aims to offer researchers, scientists, and drug development professionals a data-driven perspective on its potential.

Due to the limited availability of direct experimental data on this compound's antifungal activity, this guide utilizes publicly available data for a closely related dehydrorotenoid compound also isolated from Mirabilis jalapa cell cultures. This serves as a proxy to facilitate a preliminary comparative assessment. It is imperative that future studies focus on the purified this compound to ascertain its precise antifungal profile.

Comparative Antifungal Activity

The antifungal efficacy of any compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the available inhibitory concentrations for the Mirabilis jalapa dehydrorotenoid and leading antifungal drugs against two clinically significant fungal species: Candida albicans and Aspergillus fumigatus.

CompoundTarget OrganismMIC/IC50 (µg/mL)
Dehydrorotenoid (from M. jalapa) Candida albicansIC50: 48
Fluconazole Candida albicans0.25 - 1.0
Caspofungin Candida albicans0.015 - 0.25
Amphotericin B Aspergillus fumigatus0.5 - 2.0
Voriconazole Aspergillus fumigatus0.25 - 1.0

Note: IC50 (half maximal inhibitory concentration) is reported for the dehydrorotenoid, which is the concentration required to inhibit 50% of the fungal growth.

Experimental Protocols

To ensure the reproducibility and validity of antifungal susceptibility testing, standardized protocols are crucial. The following is a detailed methodology for the broth microdilution method, a common technique used to determine the MIC of antifungal agents.

Broth Microdilution Antifungal Susceptibility Testing Protocol

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Fungal Inoculum:

  • Fungal isolates (Candida albicans or Aspergillus fumigatus) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • For Candida albicans, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). The suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • For Aspergillus fumigatus, conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

2. Preparation of Antifungal Agents:

  • Stock solutions of the test compounds (this compound, Fluconazole, etc.) are prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the prepared fungal suspension.

  • A growth control well (containing fungal suspension but no antifungal) and a sterility control well (containing medium only) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as observed visually or by using a spectrophotometer.

Visualizing the Antifungal Discovery and Action

To better understand the workflow of antifungal drug evaluation and the potential mechanism of action of rotenone compounds like this compound, the following diagrams are provided.

Antifungal_Evaluation_Workflow cluster_Discovery Discovery & Isolation cluster_Screening In Vitro Screening cluster_Mechanism Mechanism of Action Studies Natural_Source Natural Source (e.g., Mirabilis jalapa) Extraction Extraction & Fractionation Natural_Source->Extraction Isolation Isolation of Pure Compound (this compound) Extraction->Isolation MIC_Determination MIC Determination (Broth Microdilution) Isolation->MIC_Determination Fungicidal_Fungistatic Fungicidal/Fungistatic Assay MIC_Determination->Fungicidal_Fungistatic Target_Identification Target Identification Fungicidal_Fungistatic->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis Target_Identification->Signaling_Pathway_Analysis

Caption: Workflow for the discovery and evaluation of novel antifungal compounds.

Rotenone_Antifungal_Mechanism Mirabijalone_D This compound (Rotenone) Mitochondrion Fungal Mitochondrion Mirabijalone_D->Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Mitochondrion->Complex_I Inhibition ETC Electron Transport Chain Complex_I->ETC Disruption of ATP_Production ATP Production ETC->ATP_Production Decreased ROS_Production Reactive Oxygen Species (ROS) Production ETC->ROS_Production Increased Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Cellular_Damage Oxidative Stress & Cellular Damage ROS_Production->Cellular_Damage Cellular_Damage->Fungal_Cell_Death

Caption: Putative antifungal mechanism of action for this compound.

Concluding Remarks

The preliminary data on a dehydrorotenoid from Mirabilis jalapa suggests that rotenone-class compounds may possess antifungal properties. However, the observed inhibitory concentrations are notably higher than those of established antifungal drugs like fluconazole and caspofungin against Candida albicans, and amphotericin B and voriconazole against Aspergillus fumigatus.

The primary proposed mechanism of action for rotenones involves the inhibition of the mitochondrial electron transport chain at complex I, leading to a depletion of cellular energy and an increase in damaging reactive oxygen species. This mode of action is distinct from many current antifungal drugs, which target the fungal cell wall or membrane, or nucleic acid synthesis. This unique mechanism could be advantageous in combating drug-resistant fungal strains.

Further research is unequivocally needed to isolate and test pure this compound to determine its specific MIC values against a broad panel of fungal pathogens. Elucidating its precise mechanism of action and evaluating its potential for synergistic effects with existing antifungal agents will be critical next steps in assessing its true therapeutic potential. This initial comparative overview serves as a foundational step to guide future investigations into this promising natural product.

Comparative Guide to the Structure-Activity Relationship of Mirabegron Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Mirabegron and its analogs as selective β3-adrenergic receptor (β3-AR) agonists. Mirabegron is the first β3-AR agonist approved for the treatment of overactive bladder (OAB). Understanding the SAR of its analogs is crucial for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Introduction to Mirabegron and β3-Adrenergic Receptor Agonism

Mirabegron is a potent and selective agonist of the β3-adrenergic receptor, which is predominantly expressed in the detrusor muscle of the urinary bladder. Activation of β3-AR by agonists leads to the relaxation of the detrusor muscle, resulting in an increased bladder capacity and relief from the symptoms of OAB. The chemical structure of Mirabegron consists of a 2-aminothiazole ring connected to a phenylethanolamine core. Modifications to these structural motifs have been extensively explored to understand their impact on biological activity.

Comparative Biological Activity of Mirabegron and its Analogs

The following table summarizes the in vitro potency of Mirabegron and its key analogs, Vibegron and Solabegron, at the human β3-adrenergic receptor. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of a drug that gives half of the maximal response.

CompoundChemical Structureβ3-AR EC50 (nM)Selectivity vs β1/β2-ARKey Structural Features
Mirabegron 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide29HighPhenylethanolamine core, 2-aminothiazole moiety
Vibegron (2R)-N-{4-[2-({2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl}amino)ethyl]phenyl}benzenesulfonamide2.3Very High4-hydroxy-3-(hydroxymethyl)phenyl group replacing the phenyl group of Mirabegron
Solabegron N-((R)-2-(4-((2-((2-hydroxy-2-(3-(benzyloxy)phenyl)ethyl)amino)ethyl)amino)phenyl)ethyl)methanesulfonamide18HighBenzyloxy group on the phenyl ring

Structure-Activity Relationship (SAR) Insights

The development of Mirabegron and its analogs has provided valuable insights into the SAR of β3-AR agonists:

  • The Phenylethanolamine Core: The (R)-2-hydroxy-2-phenylethylamino moiety is a critical pharmacophore for binding to and activation of the β3-adrenoceptor. The stereochemistry at the hydroxyl-bearing carbon is crucial, with the (R)-enantiomer being significantly more active.

  • Aromatic Ring Substitutions: Modifications to the phenyl ring of the phenylethanolamine core have a significant impact on potency and selectivity. The introduction of hydroxyl and hydroxymethyl groups, as seen in Vibegron, leads to a substantial increase in potency compared to Mirabegron.

  • The 2-Aminothiazole Moiety: The 2-aminothiazole group in Mirabegron contributes to its high affinity and selectivity for the β3-AR.

  • Linker and Terminal Group: The nature of the linker between the phenylethanolamine core and the terminal aromatic ring, as well as the substituents on the terminal ring, influence the overall pharmacological profile of the compounds.

Experimental Protocols

β3-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger that is produced upon activation of the β3-adrenergic receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor (CHO-β3).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Test compounds (Mirabegron and its analogs).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP detection kit (e.g., HTRF-based assay).

Procedure:

  • CHO-β3 cells are seeded into 384-well plates and cultured overnight.

  • The culture medium is removed, and the cells are washed with assay buffer.

  • Cells are incubated with various concentrations of the test compounds or control compounds in assay buffer for 30 minutes at 37°C.

  • Following incubation, the cAMP levels in the cell lysates are determined using a commercial cAMP detection kit according to the manufacturer's instructions.

  • The amount of cAMP produced is proportional to the activation of the β3-adrenergic receptor.

  • Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of β3-adrenergic receptor activation and the general workflow of the functional assay.

G cluster_membrane Cell Membrane Mirabegron_Analog Mirabegron Analog Beta3_AR β3-Adrenergic Receptor Mirabegron_Analog->Beta3_AR Binds to Gs_Protein Gs Protein (α, β, γ subunits) Beta3_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation Leads to

Caption: β3-Adrenergic Receptor Signaling Pathway.

G Cell_Seeding Seed CHO-β3 cells in 384-well plates Incubation Incubate with Mirabegron analogs Cell_Seeding->Incubation cAMP_Detection Measure cAMP levels using HTRF Incubation->cAMP_Detection Data_Analysis Generate dose-response curves and calculate EC50 cAMP_Detection->Data_Analysis

Caption: Experimental Workflow for β3-AR Functional Assay.

Safety Operating Guide

Proper Disposal of Mirabijalone D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Mirabijalone D, a flavonoid compound intended for laboratory use only.

Key Disposal Considerations

Before proceeding with disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The following procedures are based on general best practices for laboratory chemical waste disposal.

Waste Minimization:

  • Only prepare the amount of this compound solution needed for your experiment to minimize waste.

  • Check if other researchers in your institution have a use for any excess, unadulterated this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

    • The container should be made of a material compatible with the chemical.[1][3]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[4]

    • Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[5]

    • The container cap must be securely fastened when not in use.[3]

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Container Labeling:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the waste, if applicable.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

3. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • Ensure secondary containment is in place to prevent spills from reaching drains.[6]

  • Segregate incompatible waste types to prevent dangerous reactions.[1][6]

4. Arranging for Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[4][6]

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) for this compound was found, quantitative data regarding disposal parameters is not available. In the absence of such data, all waste containing this compound should be treated as hazardous chemical waste. General laboratory waste guidelines should be followed.

ParameterGuidelineSource
pH of Aqueous Waste Must be between 5.5 and 10.5 for drain disposal (if permitted by local regulations and for non-hazardous materials). However, as a precaution, aqueous solutions of this compound should be collected as chemical waste.General lab safety guidelines
Concentration Limits for Drain Disposal Not established. Assume no amount is safe for drain disposal.Precautionary principle
Satellite Accumulation Area (SAA) Volume Limit Typically 55 gallons for total hazardous waste and/or 1 quart for acutely hazardous waste. Consult your institutional policy.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not directly relevant to its disposal. The critical protocol is the adherence to your institution's established chemical waste management procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_generation Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Experiment solid_waste Solid Waste (e.g., powder, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container saa Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and local regulations. Consult your Environmental Health and Safety department for definitive guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mirabijalone D
Reactant of Route 2
Mirabijalone D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.